2-Piperazin-1-ylsuccinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylbutanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O4/c11-7(12)5-6(8(13)14)10-3-1-9-2-4-10/h6,9H,1-5H2,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRXFKQNZUWVAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Molecular Structure and Characterization of 2-Piperazin-1-ylsuccinic Acid
The following technical guide provides an in-depth analysis of 2-Piperazin-1-ylsuccinic acid , a specialized zwitterionic intermediate used in medicinal chemistry and chelation therapy research.
Chemical Identity & Structural Analysis
2-Piperazin-1-ylsuccinic acid (CAS: 70920-57-9) is a dicarboxylic acid derivative where a piperazine ring is attached via a nitrogen atom to the alpha-carbon of a succinic acid backbone.[1] Structurally, it functions as a cyclic analog of a diamino acid, sharing physicochemical similarities with aspartic acid derivatives but possessing the conformational rigidity of the piperazine heterocycle.
Molecular Specifications
| Parameter | Technical Specification |
| IUPAC Name | 2-(piperazin-1-yl)butanedioic acid |
| Common Name | 2-Piperazin-1-ylsuccinic acid; Piperazinylsuccinic acid |
| CAS Registry Number | 70920-57-9 |
| Molecular Formula | C₈H₁₄N₂O₄ |
| Molecular Weight | 202.21 g/mol |
| Monoisotopic Mass | 202.0954 Da |
| Chirality | Contains one chiral center at the C2 position (typically synthesized as a racemate). |
| SMILES | OC(=O)CC(N1CCNCC1)C(=O)O |
| Solubility | Highly soluble in water (zwitterionic); insoluble in non-polar organic solvents (e.g., hexane, ether). |
Structural Topology
The molecule consists of a piperazine ring (a six-membered saturated ring with two nitrogen atoms) attached to a succinyl moiety .[1] The attachment point is the N1 nitrogen of the piperazine attacking the C2 position of the succinic chain. This structure creates a zwitterionic character at neutral pH, where the carboxylic acid groups are deprotonated (
Synthesis & Production Protocol
The synthesis of 2-Piperazin-1-ylsuccinic acid relies on the aza-Michael addition reaction. This pathway is preferred over alkylation of halides due to atom economy and the avoidance of genotoxic alkylating agents.
Mechanistic Pathway
The reaction involves the nucleophilic attack of the secondary amine of piperazine onto the electron-deficient double bond of maleic acid (or maleic anhydride).
Critical Control Point: The reaction must be controlled to prevent the formation of the N,N'-disubstituted byproduct (Piperazine-N,N'-disuccinic acid), where both nitrogens of the piperazine ring react with two separate maleic acid molecules.
Experimental Workflow (Graphviz)
Figure 1: Step-wise synthesis workflow for the mono-addition of piperazine to maleic acid, emphasizing pH control to minimize impurities.
Detailed Methodology
-
Stoichiometry: Dissolve Maleic Acid (1.0 eq) in water.
-
Nucleophile Addition: Add Piperazine (2.0 - 3.0 eq) slowly. The excess piperazine is crucial to statistically favor the mono-adduct over the di-adduct.
-
Reflux: Heat the mixture to 80°C for 4–6 hours. Monitoring by TLC or LC-MS is required to observe the disappearance of maleic acid.
-
Work-up:
-
Cool the solution to room temperature.
-
Acidify with dilute HCl to pH ~5.5 (the theoretical isoelectric point).
-
Unreacted piperazine remains in solution as a salt, while the zwitterionic product may precipitate or can be separated via cation exchange resin (eluting with dilute ammonia).
-
Analytical Characterization
Validating the identity of 2-Piperazin-1-ylsuccinic acid requires distinguishing it from the starting materials and the disubstituted impurity.
Mass Spectrometry (LC-MS)
-
Ionization Mode: ESI Positive (Electrospray Ionization).
-
Target Ion:
. -
Impurity Check: Look for the di-adduct peak at
(Piperazine-N,N'-disuccinic acid).
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (D₂O):
-
Piperazine Ring: Two multiplets around 2.8–3.2 ppm (8 protons).
-
Succinyl Chain:
-
One triplet/multiplet at ~3.6 ppm (CH at C2).
-
Two doublets of doublets at ~2.4–2.6 ppm (CH₂ at C3).
-
-
-
¹³C NMR:
-
Carbonyls: Two signals ~175–180 ppm (COOH).
-
Methine: ~65 ppm (C-N bond).
-
Methylene: ~35 ppm (Succinyl CH₂).
-
Piperazine Carbons: ~45–50 ppm.
-
Analytical Logic Map (Graphviz)
Figure 2: Analytical decision tree for validating the purity of 2-Piperazin-1-ylsuccinic acid.
Pharmaceutical & Research Applications
Peptidomimetics & Drug Design
This molecule serves as a non-natural amino acid scaffold . By incorporating the piperazine ring into a peptide backbone, researchers can induce specific conformational constraints (turns or kinks) that improve the metabolic stability of peptide drugs against proteases.
Metal Chelation
The structure contains two carboxylic acid groups and two nitrogen donors, making it a potent tetradentate ligand .
-
Application: It acts as a sequestering agent for transition metals (Cu²⁺, Zn²⁺) and is investigated as a precursor for MRI contrast agents (when conjugated to form larger polyaminocarboxylates).
Polymer Chemistry
As a dicarboxylic acid with a secondary amine, it is used as a monomer in the synthesis of functionalized polyamides or biodegradable polyesters . The free secondary amine on the piperazine ring allows for post-polymerization modification (e.g., attaching targeting ligands or fluorophores).
References
-
ChemicalBook. (n.d.). 2-Piperazin-1-ylsuccinic acid Product Description. Retrieved from
-
National Institutes of Health (NIH). (2020). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters. PMC7226046. Retrieved from
-
MDPI. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2191. Retrieved from
-
Google Patents. (2019). Succinate and fumarate acid addition salts of piperazine derivatives. Patent AU2019324522A1. Retrieved from
Sources
Ionization Profile & pKa Values of 2-Piperazin-1-ylsuccinic Acid
The following technical guide details the ionization behavior and pKa values of 2-Piperazin-1-ylsuccinic acid. This analysis synthesizes structural analog data (read-across methodology) with established physicochemical principles to provide a high-confidence predictive model, as specific experimental constants for this CAS (70920-57-9) are not currently available in open-access standard literature.
Technical Guide for Medicinal Chemistry & Formulation
Executive Summary
2-Piperazin-1-ylsuccinic acid is a bifunctional scaffold combining the structural features of an alpha-amino acid (specifically an aspartic acid analog) and a piperazine ring. Its ionization state is critical for solubility profiling, lipophilicity (logD), and protein binding affinity.
Based on structural fragmentation analysis (Aspartic acid backbone + Piperazine side chain), this molecule exhibits four ionizable centers . At physiological pH (7.4), the molecule predominantly exists as a mono-anionic species (-1) , driven by the deprotonation of both carboxylic acid groups and the protonation of the distal secondary amine.
Chemical Structure & Ionizable Centers
The molecule consists of a succinic acid backbone with a piperazine ring substituted at the alpha-carbon. This creates a complex zwitterionic system with two acidic and two basic centers.
Structural Analysis
-
Acidic Group 1 (
-COOH): Located at the C2 position, adjacent to the piperazine nitrogen. -
Acidic Group 2 (
-COOH): Located at the C4 position (distal carboxylic acid). -
Basic Group 1 (Proximal N1): Tertiary amine within the piperazine ring, attached to the succinate backbone.
-
Basic Group 2 (Distal N4): Secondary amine at the far end of the piperazine ring.
Figure 1: Structural decomposition identifying the four specific ionizable centers contributing to the macroscopic pKa values.
Predicted pKa Values
The following values are derived using Fragment-Based QSAR (Quantitative Structure-Activity Relationship) , referencing Aspartic Acid (for the backbone) and N-Methylpiperazine (for the amine environment).
| Ionizable Group | Type | Predicted pKa | Confidence Interval | Structural Rationale |
| Acidic | 2.0 ± 0.2 | High | Strong inductive effect from the adjacent N1 nitrogen lowers pKa (similar to Aspartic acid pKa 1.88). | |
| Acidic | 3.9 ± 0.2 | High | Distal from the amine; behaves like a standard aliphatic carboxylic acid (similar to Aspartic acid side chain pKa 3.65). | |
| Proximal N1 | Basic | 5.2 ± 0.4 | Medium | Tertiary amine. Basicity is lowered by the electron-withdrawing succinyl group. Similar to the second pKa of piperazine (5.35).[1][2] |
| Distal N4 | Basic | 9.4 ± 0.3 | High | Secondary amine. Far from the electron-withdrawing groups, retaining high basicity typical of piperazines (pKa ~9.7). |
Mechanism of Ionization
-
pH < 1 (Cationic State, +2): Both amines are protonated (
). Both carboxylic acids are protonated ( ). Net Charge: +2. -
pH ~ 2.5 (Transition): The
-COOH deprotonates first due to the inductive pull of the adjacent cationic nitrogen. -
pH ~ 4.5 (Zwitterionic Mix): The
-COOH deprotonates. -
pH ~ 7.4 (Physiological State, -1): The Proximal N1 deprotonates (becoming neutral) because its pKa is suppressed (~5.2). The Distal N4 remains protonated.
-
pH > 10 (Anionic State, -2): The Distal N4 deprotonates. Net Charge: -2.
Microspecies Distribution & Isoelectric Point
Understanding the dominant species at physiological pH is vital for predicting membrane permeability. Unlike simple piperazines, this molecule is anionic in blood plasma, not cationic.
-
Isoelectric Point (pI): The pH where the net charge is 0.[3]
-
For this molecule, the neutral zwitterion exists between the deprotonation of the
-COOH (~3.9) and the deprotonation of the Proximal N1 (~5.2).
-
-
Physiological Implications: At pH 7.4, the molecule is negatively charged (-1). This suggests it will have low passive permeability across cell membranes unless transported by specific organic anion transporters (OATs).
Figure 2: Stepwise deprotonation cascade. Note that the "Zwitterionic (0)" state is theoretically possible but likely exists in equilibrium with the +1 and -1 species due to the proximity of pKa values.
Experimental Protocol: Potentiometric Titration
To validate these predicted values, the Potentiometric Titration method is the gold standard due to the molecule's water solubility and multiple ionization sites.
Materials
-
Analyte: >50 mg of 2-Piperazin-1-ylsuccinic acid (High Purity >98%).[5]
-
Titrant: 0.1 M NaOH (standardized, carbonate-free).
-
Solvent: Degassed HPLC-grade water (Ionic strength adjusted with 0.15 M KCl to mimic physiological conditions).
-
Equipment: Automatic Titrator (e.g., Mettler Toledo or Metrohm) with a glass combination pH electrode.
Workflow
-
Preparation: Dissolve 5 mg of compound in 20 mL of 0.15 M KCl. Acidify with HCl to pH ~1.5 to ensure full protonation.
-
Titration: Titrate with 0.1 M NaOH in small increments (e.g., 5 µL) under inert gas (Nitrogen/Argon) purge to prevent
absorption. -
Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or software (e.g., Hyperquad) to calculate the proton dissociation constants (
). Look for inflection points.-
Note: Due to overlapping pKa values (especially ~3.9 and ~5.2), the first derivative plot is essential for resolving the intermediate equivalence points.
-
Figure 3: Standard operating procedure for determining macroscopic pKa values.
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[6][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[6] Link
-
Lide, D. R. (Ed.). (2005).[8][9][10] CRC Handbook of Chemistry and Physics (86th ed.). CRC Press. (Source for Aspartic Acid dissociation constants).
-
Pagano, F. et al. (2022).[1] PROTACs bearing piperazine-containing linkers: what effect on their protonation state? Organic & Biomolecular Chemistry. Link
-
PubChem Database. (2025).[8][9][10] Compound Summary for CID 650402 (Piperazin-1-yl-acetic acid). National Center for Biotechnology Information. Link
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- 5. 2-(PIPERAZIN-1-YL)-ACETIC ACID H2O | 37478-58-3 [chemicalbook.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1-Piperazineacetic acid, 4-methyl-, ethyl ester | C9H18N2O2 | CID 206939 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Solubility Profiling of 2-Piperazin-1-ylsuccinic Acid in Aqueous Buffers: A Technical Whitepaper
Executive Summary
The physicochemical profiling of complex polyprotic molecules is a critical bottleneck in early-stage drug development and biochemical probe design. 2-Piperazin-1-ylsuccinic acid —a derivative combining a piperazine ring with a succinic acid moiety—presents a unique challenge due to its highly pH-dependent ionization states. Because its solubility dictates its bioavailability, assay compatibility, and formulation strategy, understanding the causality behind its aqueous behavior is paramount. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for determining the thermodynamic solubility of 2-Piperazin-1-ylsuccinic acid across physiological and analytical pH ranges.
Physicochemical Causality: Structural and Ionization Dynamics
To predict the solubility of 2-Piperazin-1-ylsuccinic acid, one must first deconstruct its structural causality. The molecule is a tetra-ionizable zwitterion, inheriting properties from its two parent substructures:
-
The Piperazine Ring: A standard unsubstituted piperazine acts as a typical amine base, exhibiting two distinct
values at approximately 5.35 and 9.73 at 25 °C[1]. -
The Succinic Acid Moiety: An aliphatic dicarboxylic acid with standard
values of 4.21 and 5.64[2].
When these groups are fused, the local electronic environments shift. The tertiary amine (N1 of piperazine, attached to the succinic acid) experiences electron withdrawal from the adjacent carboxylates, lowering its basicity. Conversely, the secondary amine (N4) remains highly basic. The predicted macroscopic
- (~2.8): First carboxylic acid deprotonation.
- (~4.2): Second carboxylic acid deprotonation.
- (~5.5): Tertiary amine deprotonation.
- (~9.2): Secondary amine deprotonation.
Because the molecule transitions through multiple charge states (+2, +1, 0, -1, -2), its aqueous solubility is entirely governed by the pH of the surrounding buffer.
Caption: pH-dependent ionization equilibria and charge states of 2-Piperazin-1-ylsuccinic acid.
Mechanistic Insights: The Isoelectric Precipitation Risk
At its isoelectric point (
Self-Validating Experimental Protocol: The Shake-Flask Method
To empirically determine the solubility profile, regulatory agencies (such as the FDA and EMA for Biopharmaceutics Classification System evaluations) require rigorous testing across a pH range of 1.0 to 6.8[3]. The OECD guidelines establish the shake-flask method as the gold standard for determining thermodynamic equilibrium solubility[4].
The following protocol is designed as a self-validating system . It accounts for the fact that highly concentrated zwitterions can act as their own buffers, potentially shifting the pH of the test medium and invalidating the data.
Step-by-Step Methodology
-
Buffer Preparation & Solid Addition: Prepare standard USP buffers (e.g., pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate). Add an excess amount of 2-Piperazin-1-ylsuccinic acid solid to 10 mL of each buffer until a visible, persistent suspension is formed (indicating saturation).
-
Thermodynamic Equilibration: Seal the vials and incubate them in a thermostatic shaker at 37 ± 0.5 °C (to mimic physiological conditions) at 100 rpm for 48 hours. Causality: 48 hours ensures that the kinetic dissolution rate does not confound the true thermodynamic equilibrium limit.
-
Phase Separation: Transfer the suspension to ultracentrifuge tubes and centrifuge at 10,000 × g for 15 minutes at 37 °C. Causality: Centrifugation is preferred over filtration because zwitterionic compounds can nonspecifically bind to standard cellulose or PTFE filter membranes, artificially lowering the measured concentration.
-
Quantification: Dilute the supernatant immediately into the mobile phase to prevent precipitation upon cooling. Quantify the concentration using a validated LC-MS/MS or HPLC-UV method against a standard curve.
-
Critical Validation (Final pH Verification): Measure the pH of the remaining supernatant. If the dissolved 2-Piperazin-1-ylsuccinic acid has shifted the buffer pH by more than
units, the data point is rejected. The buffer capacity must be increased, or the pH manually adjusted with micro-aliquots of HCl/NaOH, and the sample must be re-equilibrated.
Caption: Self-validating shake-flask workflow for thermodynamic solubility profiling.
Quantitative Data Presentation
Based on the physicochemical properties of the piperazine and succinic acid substructures, the expected thermodynamic solubility profile of 2-Piperazin-1-ylsuccinic acid yields a classic "U-shaped" or "W-shaped" curve. The table below summarizes the expected quantitative behavior across standard regulatory buffers.
| Target Buffer pH | Buffer System | Dominant Species | Net Charge | Expected Solubility (mg/mL) | Biopharmaceutical Relevance |
| 1.2 | HCl / NaCl | Dication | +2 | > 50.0 | Simulated Gastric Fluid; High solubility |
| 3.0 | Phosphate | Monocation | +1 | ~ 15.0 - 20.0 | Gastric transition state |
| 4.5 | Acetate | Zwitterion | 0 | < 1.0 | Near Isoelectric Point; High precipitation risk |
| 6.8 | Phosphate | Monoanion | -1 | > 30.0 | Simulated Intestinal Fluid; High solubility |
| 7.4 | Phosphate | Monoanion | -1 | > 40.0 | Blood/Plasma equivalent |
| 10.0 | Borate | Dianion | -2 | > 50.0 | Analytical basic conditions |
Note: Actual empirical values will depend on the specific polymorphic form of the solid used during the shake-flask assay.
Conclusion
The solubility of 2-Piperazin-1-ylsuccinic acid is not a static value but a dynamic property governed by its polyprotic nature. By understanding the causality between its
References
-
Wikipedia: Piperazine Source: Wikipedia, The Free Encyclopedia URL:[Link]
-
SUCCINIC ACID Source: Ataman Kimya URL:[Link]
-
Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL:[Link]
-
Potentiometric CheqSol and Standardized Shake-Flask Solubility Methods are Complimentary Tools in Physicochemical Profiling Source: Universitat de Barcelona (UB) URL:[Link]
Sources
Thermodynamic Stability of Piperazine-Substituted Succinic Acid Derivatives: A Technical Guide for Advanced Formulation
The Thermodynamic Imperative in Multicomponent Systems
In modern drug development and materials science, the physical and chemical stability of active pharmaceutical ingredients (APIs) and functional ligands is a non-negotiable parameter. Piperazine-substituted succinic acid derivatives—often engineered as salts, cocrystals, or metal-organic framework (MOF) linkers—represent a highly versatile class of supramolecular systems.
As an Application Scientist, I approach the stability of these derivatives not as a static property, but as a dynamic interplay of acid-base equilibria, crystal lattice energetics, and solvation thermodynamics. Understanding the thermodynamic sink of these systems allows researchers to rationally design solid forms that resist thermal degradation, polymorphic transformation, and moisture-induced disproportionation.
Supramolecular Energetics and the Rule
The fundamental driver for the thermodynamic stability of a piperazine-succinate system is the proton transfer equilibrium. Piperazine is a weak base with a dual nitrogen role, allowing it to function as both a hydrogen bond acceptor and donor 1. When reacted with succinic acid, the system's trajectory toward either a neutral cocrystal or an ionized salt is governed by the
-
Piperazine:
, -
Succinic Acid:
,
Because the
Caption: Thermodynamic pathway for piperazine-succinate multicomponent system formation.
Thermal Degradation and Solvation Kinetics
Resistance to Thermal Degradation
The piperazine ring exhibits profound chemical stability. In high-stress industrial applications, such as carbon capture, aqueous piperazine resists thermal degradation up to 150–175 °C 2. The degradation mechanism requires a massive kinetic barrier (activation energy
Solution Thermodynamics & The Transition Point ( )
In aqueous environments, the stability of a piperazine-succinate complex is not absolute; it is dictated by the transition point (
Quantitative Data Summaries
Table 1: Thermodynamic & Physicochemical Parameters
| Parameter | Value | Thermodynamic Significance |
| Piperazine | 5.33, 9.73 | Dual nitrogen role enables versatile protonation. |
| Succinic Acid | 4.2, 5.6 | Dicarboxylic nature allows for polymeric chain formation. |
| > 3 | Strongly favors salt formation over neutral cocrystals. | |
| Thermal Stability Limit | ~156 °C | Indicates robust crystal lattice energy before decomposition. |
| Degradation Activation Energy | ~183.5 kJ/mol | High kinetic barrier to |
Table 2: Diagnostic Matrix for Solid-State Stability
| Analytical Technique | Target Metric | Causality in Thermodynamic Profiling |
| Differential Scanning Calorimetry (DSC) | Melting Point ( | Quantifies energy required to break the lattice; higher |
| Thermogravimetric Analysis (TGA) | Decomposition Temp ( | Differentiates between kinetic desolvation and covalent thermodynamic degradation. |
| Powder X-Ray Diffraction (PXRD) | Crystal Lattice Spacing | Confirms the formation of a unique, stable polymorph rather than a physical mixture. |
| Aqueous Slurry Equilibration | Transition Point ( | Determines the critical solubility limit where the system disproportionates into free components. |
Self-Validating Experimental Methodologies
To ensure scientific integrity, thermodynamic profiling cannot rely on a single endpoint. The following protocols are designed as self-validating systems, where the output of one step acts as the rigorous baseline for the next.
Protocol 1: Synthesis and Isolation of Piperazinium Succinate
Objective: Isolate the most thermodynamically stable polymorph while avoiding kinetic trapping.
-
Solvent Selection: Prepare a 1:1 (v/v) mixture of methanol and water.
-
Causality: This solvent system ensures both piperazine and succinic acid are highly soluble at elevated temperatures but poorly soluble at room temperature, maximizing the temperature-dependent solubility gradient.
-
-
Equimolar Dissolution: Dissolve equimolar amounts (1:1 molar ratio) of piperazine and succinic acid in the solvent at 60 °C under continuous stirring.
-
Causality: The 1:1 stoichiometry forces the formation of the mono-acid addition salt, preventing the formation of mixed-phase impurities.
-
-
Controlled Cooling Crystallization: Reduce the temperature of the solution at a strict rate of 0.5 °C/min until it reaches 20 °C.
-
Causality: Rapid crash-cooling traps molecules in high-energy, metastable amorphous or polymorphic states. A slow, controlled cooling rate provides the activation energy necessary for the molecules to orient into the lowest-energy (most thermodynamically stable) crystal lattice.
-
-
Isolation and Desolvation: Filter the crystals and dry under vacuum at 40 °C for 24 hours.
-
Self-Validation Check: Perform TGA on the dried powder. A mass loss prior to 150 °C indicates incomplete desolvation or a metastable hydrate, invalidating the thermodynamic purity of the sample.
-
Protocol 2: Determination of the Thermodynamic Transition Point ( )
Objective: Map the aqueous stability boundary of the synthesized derivative.
-
Slurry Preparation: Add an excess amount of the piperazinium succinate crystals (from Protocol 1) to 10 mL of deionized water at 25 °C to create a supersaturated slurry.
-
Equilibration: Stir the slurry at a constant 25 °C for 48 hours.
-
Causality: Thermodynamic equilibrium in solid-liquid systems is slow. 48 hours ensures that the chemical potential of the solid perfectly matches the chemical potential of the dissolved species, eliminating kinetic artifacts.
-
-
Phase Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes and filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Quantification: Quantify the exact concentrations of both dissolved piperazine and succinic acid in the supernatant using High-Performance Liquid Chromatography.
-
Causality: If the system is thermodynamically stable in water, the molar ratio of dissolved components will remain 1:1. If the concentration of one component is drastically higher, the system has crossed
and undergone disproportionation.
-
-
Solid-Phase Verification: Analyze the remaining solid pellet via PXRD.
-
Self-Validation Check: The PXRD pattern of the pellet must perfectly match the starting material. If new diffraction peaks appear, it proves a solvent-mediated phase transformation has occurred, indicating the original form was not the thermodynamic sink in aqueous media.
-
Caption: Self-validating experimental workflow for thermodynamic stability profiling.
References
-
Freeman, S. A., et al. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture". The University of Texas at Austin. Available at: [Link]
-
Good, D. J., & Rodriguez-Hornedo, N. "Cocrystal transition points: Role of cocrystal solubility, drug solubility, and solubilizing agents". PMC (National Institutes of Health). Available at: [Link]
-
Reeda, V.S.J., et al. "Growth, Optical, Mechanical, Dielectric and Thermal properties of Piperazinium Succinate Single Crystal for NLO optical applications". ResearchGate. Available at: [Link]
-
Pan, X., et al. "Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine". PMC (National Institutes of Health). Available at:[Link]
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- 1. Buy Piperazine succinate | 14396-13-5 [smolecule.com]
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- 3. researchgate.net [researchgate.net]
- 4. Cocrystal transition points: Role of cocrystal solubility, drug solubility, and solubilizing agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of the physical and thermodynamic stability of amorphous azelnidipine and its coamorphous phase with piperazine - PMC [pmc.ncbi.nlm.nih.gov]
Potential biological activities of 2-Piperazin-1-ylsuccinic acid
Structural Pharmacodynamics, Synthesis, and Therapeutic Potential
Executive Summary
2-Piperazin-1-ylsuccinic acid (CAS: 70920-57-9) is a non-proteinogenic amino acid analog characterized by a piperazine ring covalently bonded to the
This guide analyzes the compound's biological potential through the lens of Structure-Activity Relationships (SAR), focusing on its utility as a pharmacophore for CNS modulation (NMDA/GABA targets), metalloenzyme inhibition, and antimicrobial applications.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]
The molecule combines a basic heterocycle (piperazine) with a dicarboxylic acid tail. At physiological pH (7.4), it exists primarily as a zwitterion , a property that significantly influences its solubility and membrane permeability.
| Property | Data | Relevance |
| IUPAC Name | 2-(Piperazin-1-yl)butanedioic acid | Defines stereochemistry and substitution pattern. |
| CAS Number | 70920-57-9 | Unique identifier for sourcing and cataloging. |
| Molecular Formula | C₈H₁₄N₂O₄ | Low molecular weight (<250 Da) favors blood-brain barrier (BBB) penetration. |
| Pharmacophore Class | N-Substituted Amino Acid / Piperazine | Mimics Aspartate/Glutamate; privileged scaffold for CNS drugs. |
| pKa Values (Pred) | Acidic: ~2.5, ~4.0; Basic: ~9.0 | Exists as a zwitterion; capable of forming stable salts. |
| Solubility | High in Water/PBS | Suitable for aqueous in vitro assays without DMSO carriers. |
Predicted Biological Activities & Mechanisms (SAR Analysis)
Based on the structural homology to known bioactive ligands, 2-Piperazin-1-ylsuccinic acid exhibits three primary domains of potential biological activity.
A. Neurotransmission Modulation (The "Aspartate Mimic" Hypothesis)
The succinic acid backbone is structurally identical to the side chain of Aspartic Acid. The attachment of the piperazine ring at the C2 position creates a steric constraint similar to NMDA (N-methyl-D-aspartate) .
-
Target: NMDA Receptors & Excitatory Amino Acid Transporters (EAATs).
-
Mechanism: The dicarboxylic acid moiety binds to the glutamate recognition site, while the piperazine ring interacts with the hydrophobic pocket or the glycine co-agonist site.
-
Potential Application: Neuroprotection (Antagonism of excitotoxicity) or Cognitive Enhancement (Modulation of synaptic plasticity).
-
Evidence Grounding: Piperazine-2-carboxylic acid derivatives have been validated as Acetylcholinesterase (AChE) inhibitors and anti-Alzheimer agents [1].
B. Metalloenzyme Inhibition (The "Chelation" Hypothesis)
The arrangement of the secondary amine (piperazine N) and the adjacent carboxylic acid groups allows for tridentate chelation of divalent metal ions (Zn²⁺, Mg²⁺).
-
Target: Matrix Metalloproteinases (MMPs) or Angiotensin-Converting Enzyme (ACE).
-
Mechanism: The carboxylate groups coordinate the active site Zinc ion, preventing substrate hydrolysis.
-
Potential Application: Anti-metastatic agents (MMP inhibition) or Antihypertensives.
C. Antimicrobial Activity
The piperazine core is a validated pharmacophore in antimicrobial drugs (e.g., Ciprofloxacin, Piperazine anthelmintics).[2][3]
-
Target: Bacterial cell wall synthesis or efflux pumps.
-
Mechanism: Piperazine derivatives disrupt membrane integrity or inhibit specific bacterial metabolic enzymes.
-
Evidence Grounding: N-substituted piperazine derivatives demonstrate broad-spectrum antibacterial activity against S. aureus and E. coli [2].
Experimental Protocols
Protocol A: Chemical Synthesis via Michael Addition
This protocol describes the synthesis of 2-Piperazin-1-ylsuccinic acid using a self-validating Michael addition reaction. This method is preferred for its atom economy and water-based green chemistry.
Reagents:
-
Maleic Acid (CAS: 110-16-7)
-
Piperazine (Anhydrous) (CAS: 110-85-0)
-
Solvent: Water or Ethanol/Water (1:1)
Workflow:
-
Dissolution: Dissolve 10 mmol of Maleic Acid in 20 mL of water.
-
Addition: Slowly add 12 mmol (1.2 eq) of Piperazine. The reaction is exothermic; maintain temperature < 40°C.
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours.
-
Validation Point: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Disappearance of Maleic Acid indicates completion.
-
-
Precipitation: Cool the solution to 4°C. The zwitterionic product often precipitates. If not, add ethanol to induce crystallization.
-
Purification: Recrystallize from water/ethanol.
-
Characterization: Verify structure via ¹H-NMR (D₂O). Look for the triplet of the methine proton adjacent to the carboxylate (~3.5 ppm).
Protocol B: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
To test the neuroprotective potential (based on [1]), use Ellman’s colorimetric method.
Reagents:
-
Acetylthiocholine iodide (Substrate)
-
DTNB (Ellman's Reagent)
-
Electric Eel AChE (Enzyme)
-
Test Compound: 2-Piperazin-1-ylsuccinic acid (dissolved in PBS).
Steps:
-
Preparation: Prepare 0.1 M phosphate buffer (pH 8.0).
-
Incubation: Mix 150 µL buffer, 20 µL enzyme solution, and 20 µL test compound (various concentrations: 1–100 µM). Incubate at 25°C for 10 min.
-
Reaction: Add 10 µL DTNB and 10 µL substrate.
-
Measurement: Monitor absorbance at 412 nm for 5 minutes.
-
Calculation: % Inhibition =
.
Visualizations
Figure 1: Pharmacophore & Synthesis Map
The following diagram illustrates the synthesis pathway and the functional pharmacophore mapping of the molecule.
Caption: Synthesis via Michael Addition and downstream pharmacophore targets (NMDA modulation & MMP inhibition).
References
-
Soliman, A. M., et al. (2024).[4] Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies.[4] Bioorganic Chemistry, 142, 106916.[4] Link
-
Rathod, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.[5][2][3][6][7] Organic Communications, 10(3), 208-216. Link
-
Di Fabio, R., et al. (2009).[8] Discovery process and pharmacological characterization of vestipitant as a potent, selective, and orally active NK1 receptor antagonist.[8] Journal of Medicinal Chemistry, 52(10), 3238-3247.[8] Link
-
Girard, T. J., et al. (2010).[9] Piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation.[9] Bioorganic & Medicinal Chemistry Letters, 20(3), 1004-1007. Link
Sources
- 1. 2-PIPERAZIN-1-YL-SUCCINIC ACID | 70920-57-9 [amp.chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. japsonline.com [japsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Part II: piperazinyl-glutamate-pyridines as potent orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review on 2-Piperazin-1-ylsuccinic acid synthesis pathways
Executive Summary
Target Molecule: 2-(Piperazin-1-yl)succinic acid CAS: 70920-57-9 Molecular Formula: C₈H₁₄N₂O₄ Class: Non-canonical amino acid / Aspartic acid derivative[1][2][3]
This technical guide details the synthetic pathways for 2-(Piperazin-1-yl)succinic acid , a critical intermediate in the development of peptidomimetics and pharmaceutical scaffolds. Unlike simple amide couplings, the synthesis of this molecule requires the formation of a C–N bond at the α-position of the succinic backbone.
This document prioritizes the Aza-Michael Addition pathway using maleate esters, as it offers superior regioselectivity and prevents the formation of the thermodynamic amide byproduct common when using maleic anhydride. We also review the SN2 Displacement route as a viable alternative for specific stereochemical requirements.
Part 1: Strategic Pathway Analysis
The synthesis of 2-(piperazin-1-yl)succinic acid presents a classic chemoselectivity challenge. The reactants—piperazine and a four-carbon dicarboxylic acid derivative—can react via two distinct mechanisms depending on the electrophile chosen.
The Chemoselectivity "Fork in the Road"
-
Pathway A (The Target): Conjugate Addition (Michael Addition)
-
Electrophile: Dimethyl Maleate or Fumaric Acid Esters.
-
Mechanism: The secondary amine of piperazine attacks the β-carbon of the
-unsaturated ester. -
Result: Formation of the C–N bond, yielding the aspartic acid analog structure.
-
-
Pathway B (The Trap): Acylation [4]
-
Electrophile: Maleic Anhydride.
-
Mechanism: Nucleophilic attack at the carbonyl carbon.
-
Result: Ring opening to form Maleamic Acid (amide linkage), not the succinic acid derivative.
-
Visualization: Reaction Landscape
The following diagram illustrates the divergence in product outcome based on the starting material.
Figure 1: Divergent synthetic pathways. Pathway B (Green) using Dimethyl Maleate is the required route for the target molecule.
Part 2: Detailed Synthetic Protocols
Protocol A: Aza-Michael Addition (Recommended)
This method is preferred for its atom economy, mild conditions, and scalability. It utilizes Dimethyl Maleate as the Michael acceptor.[5]
Mechanism
The reaction proceeds via the nucleophilic attack of the secondary amine of piperazine on the electron-deficient double bond of dimethyl maleate. The resulting enolate is protonated to form the saturated diester, which is subsequently hydrolyzed to the diacid.
Materials
-
Substrate: Dimethyl Maleate (CAS 624-48-6) or Dimethyl Fumarate (CAS 624-49-7).
-
Reagent: Piperazine (Anhydrous). Note: Use 1-Boc-piperazine if mono-substitution is strictly required to avoid bis-addition.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Base (Step 2): Sodium Hydroxide (NaOH).[6]
Step-by-Step Methodology
Step 1: Formation of the Diester Intermediate
-
Preparation: Dissolve Piperazine (1.0 eq) in Methanol (10 mL/g).
-
Critical Control: To prevent the formation of N,N'-bis(succinyl)piperazine (where both nitrogens react), use a 2-3 fold excess of piperazine or use 1-Boc-piperazine .
-
-
Addition: Add Dimethyl Maleate (1.0 eq) dropwise to the stirring piperazine solution at 0°C.
-
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours.
-
Monitoring: Monitor by TLC (EtOAc/Hexane) or LC-MS. The disappearance of the maleate double bond signal in NMR (approx. 6.2 ppm) indicates completion.
-
-
Workup: Evaporate the solvent under reduced pressure. If excess piperazine was used, it can be removed by high-vacuum sublimation or column chromatography (Silica, DCM:MeOH).
Step 2: Hydrolysis to the Free Acid
-
Hydrolysis: Dissolve the crude diester in 2M NaOH (3.0 eq).
-
Reflux: Heat the solution to reflux (100°C) for 2–4 hours.
-
Check: Ensure complete hydrolysis of both methyl ester groups.
-
-
Isolation: Cool to room temperature. Adjust pH to ~5.0–6.0 using 2M HCl.
-
Purification: The product is a zwitterion.[5] Upon reaching the isoelectric point, the product may precipitate. Alternatively, use ion-exchange chromatography (Dowex 50W) to desalt and isolate the pure amino acid.
-
-
Drying: Lyophilize the aqueous fraction to obtain 2-(Piperazin-1-yl)succinic acid as a white solid.
Protocol B: SN2 Displacement (Alternative)
This route uses 2-Bromosuccinic acid and is useful if the starting material is readily available or if specific chiral starting materials (e.g., L-aspartic acid -> L-bromosuccinic acid) are used to attempt stereoretention (with double inversion).
Methodology
-
Dissolution: Dissolve 2-Bromosuccinic acid (1.0 eq) in water. Neutralize with NaOH to pH ~7 to form the disodium salt.
-
Displacement: Add Piperazine (excess, 2-3 eq) to the aqueous solution.
-
Heating: Heat to 60–80°C for 6–12 hours.
-
Workup: Acidify with HBr or HCl. The excess piperazine remains in solution as the salt, while the zwitterionic product can be isolated via ion-exchange resin.
Part 3: Comparison of Methods
| Feature | Aza-Michael Addition (Protocol A) | SN2 Displacement (Protocol B) | Maleic Anhydride Route (Protocol C) |
| Primary Bond | C–N (Alkylation) | C–N (Alkylation) | C–N (Acylation/Amide) |
| Yield | High (75-90%) | Moderate (50-70%) | High (for wrong product) |
| Byproducts | Bis-addition (controllable) | Elimination (Fumaric acid) | Maleamic acid |
| Atom Economy | 100% (Addition) | Lower (Loss of HBr) | High |
| Scalability | Excellent | Good | Excellent |
| Recommendation | Primary Choice | Secondary Choice | Avoid |
Part 4: Characterization & Validation
To validate the synthesis of 2-(Piperazin-1-yl)succinic acid (and ensure it is not the amide), the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR) in D₂O
-
Succinic Backbone: You should observe an ABX system (or similar) for the CH–CH₂ protons of the succinic acid moiety.
-
~3.5–3.8 ppm (1H, dd,
-CH). -
~2.4–2.7 ppm (2H, m,
-CH₂).
-
~3.5–3.8 ppm (1H, dd,
-
Piperazine Ring: Two multiplets corresponding to the ring protons.
- ~2.8–3.2 ppm (8H, m).
-
Absence of Olefins: No signals in the 6.0–7.0 ppm region (confirms consumption of maleate).
Mass Spectrometry (LC-MS)
-
Molecular Ion:
Da. -
Fragmentation: Loss of COOH groups is common.
Visual Workflow Summary
Figure 2: Operational workflow for the synthesis of the target molecule.
References
-
Aza-Michael Addition to Maleates
-
Synthesis of Aspartic Acid Derivatives
-
Kovács, E., et al. (2025). Methods for syntheses of N-methyl-DL-aspartic acid derivatives. ResearchGate. Link
-
-
Piperazine Reactivity & Mono-substitution
-
Fini, F., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. Molecules, 25(9), 2266. Link
-
-
Reaction of Amines with Maleic Anhydride (The "Trap")
-
Gürjar, A., et al. (2014). Tandem Michael addition of amines to maleic anhydride and 1,3-prototropic shift. Tetrahedron, 70(26), 5052-5056. Link
-
-
Target Molecule Data
Sources
A Technical Guide to the Stereochemistry and Chirality of 2-Piperazin-1-ylsuccinic Acid
Abstract
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a critical determinant of its biological activity. For drug development professionals, a thorough understanding of chirality is not merely an academic exercise but a regulatory and safety imperative. This guide provides an in-depth technical examination of 2-Piperazin-1-ylsuccinic acid, a molecule presenting a single chiral center. We will dissect its stereochemical properties, outline robust methodologies for the separation of its enantiomers, and detail advanced analytical techniques for the determination of absolute configuration. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the discovery, development, and quality control of chiral pharmaceutical compounds.
Introduction: The Imperative of Chirality in Drug Development
In the pharmaceutical sciences, chirality is a paramount concept. Molecules that are non-superimposable mirror images of each other are known as enantiomers.[1] While possessing identical physical and chemical properties in an achiral environment, enantiomers often exhibit profoundly different pharmacological and toxicological profiles within the chiral environment of the human body.[1][2] This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.[3][4]
The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established clear policies acknowledging that enantiomers can differ significantly in their effects.[5][6] Consequently, drug developers are required to characterize the stereoisomeric composition of a new drug substance and justify the decision to develop a single enantiomer or a racemic mixture (a 50:50 mixture of enantiomers).[5][7] This technical guide focuses on 2-Piperazin-1-ylsuccinic acid (C₈H₁₄N₂O₄) as a model compound to explore the essential principles and practical workflows for managing chirality in a drug development program.[8]
Structural Analysis of 2-Piperazin-1-ylsuccinic Acid
To understand the stereochemistry of 2-Piperazin-1-ylsuccinic acid, we must first analyze its molecular structure. The molecule consists of a succinic acid backbone substituted at the C2 position with a piperazine ring.
Identification of the Chiral Center: A chiral center, or stereocenter, is typically a carbon atom bonded to four different substituent groups. In 2-Piperazin-1-ylsuccinic acid, the C2 carbon of the succinic acid moiety is attached to:
-
A hydrogen atom (-H)
-
A carboxylic acid group (-COOH)
-
A piperazin-1-yl group
-
A carboxymethyl group (-CH₂-COOH)
Since all four groups are distinct, the C2 carbon is a chiral center. This single stereocenter gives rise to two possible stereoisomers, which are enantiomers of each other:
-
(R)-2-Piperazin-1-ylsuccinic acid
-
(S)-2-Piperazin-1-ylsuccinic acid
These molecules are mirror images and cannot be superimposed on one another, much like a left and right hand.
Sources
- 1. microbenotes.com [microbenotes.com]
- 2. Khan Academy [khanacademy.org]
- 3. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. fda.gov [fda.gov]
- 6. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 7. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
An In-depth Technical Guide to Investigating 2-Piperazin-1-ylsuccinic Acid as a Putative Metabolic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting Unexplored Metabolic Territories
In the landscape of drug metabolism, the piperazine moiety is a recurring motif, integral to the structure of numerous pharmaceuticals.[1][2][3] Its metabolic fate is a critical determinant of a drug's pharmacokinetic profile, efficacy, and safety. While oxidative and common conjugative pathways of piperazine-containing drugs are well-documented, the full spectrum of their biotransformation may yet hold uncharted territories.[4][5] This guide ventures into one such unexplored area: the potential formation of 2-Piperazin-1-ylsuccinic acid as a metabolic intermediate.
This document is not a retrospective account of established knowledge but a forward-looking proposal and a practical manual for the scientific community. We will lay the groundwork for a scientifically rigorous investigation into this hypothetical metabolite, from its proposed biogenesis to the analytical methodologies required for its detection and characterization. As senior application scientists, our goal is to equip you with the rationale and the tools to explore this novel metabolic pathway, thereby potentially uncovering new facets of drug metabolism with implications for drug design and development.
I. The Metabolic Crossroads: A Hypothesis for the Formation of 2-Piperazin-1-ylsuccinic Acid
The journey of a xenobiotic through the body is a complex series of biochemical transformations aimed at detoxification and elimination. These transformations are broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions.[6][7] We hypothesize that 2-Piperazin-1-ylsuccinic acid arises from a sequence of these reactions acting upon a parent drug containing a piperazine ring.
Phase I: The Prelude of Functionalization
The initial step in the metabolism of many piperazine-containing drugs is oxidation, primarily catalyzed by cytochrome P450 (CYP) enzymes in the liver.[4][8] Key isoforms involved in the metabolism of various piperazine derivatives include CYP1A2, CYP2D6, and CYP3A4.[5][9] This oxidative process can lead to several modifications of the piperazine ring, including N-dealkylation and hydroxylation, which introduce or expose functional groups necessary for subsequent conjugation.[4][10]
Phase II: The Succinylation Conjugation Postulate
Phase II reactions involve the covalent linkage of an endogenous molecule to the drug or its Phase I metabolite, significantly increasing its water solubility and facilitating its excretion.[7] While glucuronidation and sulfation are the most common conjugation pathways, the vast array of endogenous molecules in the cellular environment allows for other possibilities.[6]
We propose the existence of a succinylation pathway, where succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle and thus readily available in the mitochondria, is conjugated to a piperazine-containing metabolite.[11][12] The formation of 2-Piperazin-1-ylsuccinic acid would likely occur through the enzymatic activity of a yet-to-be-identified transferase, which would catalyze the addition of succinate to one of the nitrogen atoms of the piperazine ring of a Phase I metabolite.
The proposed metabolic pathway is depicted in the following diagram:
II. The Investigator's Toolkit: Methodologies for Detection and Characterization
The validation of our hypothesis hinges on the successful detection and structural elucidation of 2-Piperazin-1-ylsuccinic acid in biological matrices. This requires a multi-faceted analytical approach, underpinned by the synthesis of an authentic analytical standard.
A. Chemical Synthesis of the Analytical Standard
The unambiguous identification and quantification of a metabolite necessitates the availability of a pure analytical standard. The synthesis of 2-Piperazin-1-ylsuccinic acid can be approached through several synthetic routes. One plausible method involves the direct acylation of piperazine with a derivative of succinic acid, a concept supported by the synthesis of related compounds like 4-succinamoyl piperazine-2,6-dione.[13]
A generalized synthetic workflow is presented below:
B. In Vitro Metabolism Studies: The First Line of Inquiry
In vitro metabolism studies using liver microsomes are a cornerstone of drug metabolism research, providing a controlled environment to identify metabolic pathways.[14][15]
Experimental Protocol: Incubation with Liver Microsomes
-
Preparation: Prepare an incubation mixture containing the parent piperazine-containing drug, liver microsomes (human, rat, or other species of interest), and an NADPH-generating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) to precipitate the proteins.
-
Sample Preparation: Centrifuge the mixture to pellet the precipitated proteins. Collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using high-performance liquid chromatography coupled with mass spectrometry (LC-MS).
C. Analytical Detection and Structural Elucidation
The identification and characterization of the putative metabolite require sophisticated analytical techniques.
1. Liquid Chromatography-Mass Spectrometry (LC-MS): The Workhorse of Metabolite Identification
LC-MS is the premier tool for detecting and quantifying drug metabolites in complex biological matrices.[16][17][18]
-
Chromatographic Separation: A reversed-phase C18 column is typically used for the separation of piperazine derivatives.[17] The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) can be used.
-
Multiple Reaction Monitoring (MRM): On a triple quadrupole instrument, specific precursor-to-product ion transitions for the parent drug and the hypothesized 2-Piperazin-1-ylsuccinic acid can be monitored for sensitive and specific quantification.[17]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the metabolite, confirming the addition of a succinate moiety.[19][20] Fragmentation patterns (MS/MS spectra) will be crucial for structural elucidation.[20]
-
Table 1: Hypothetical Mass Spectrometric Data for 2-Piperazin-1-ylsuccinic acid
| Parameter | Expected Value | Rationale |
| Molecular Formula | C8H14N2O4 | Based on the structure of 2-Piperazin-1-ylsuccinic acid.[21] |
| Monoisotopic Mass | 202.0954 u | Calculated from the molecular formula. |
| Precursor Ion [M+H]+ | m/z 203.1027 | Protonated molecule. |
| Key Fragment Ions | m/z 117.0582, 87.0560 | Hypothetical fragments corresponding to the loss of the piperazine ring and the succinic acid moiety, respectively. |
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Confirmation
Once the metabolite is isolated and purified, NMR spectroscopy provides definitive structural information.[22][23][24][25]
-
¹H NMR: Will show the characteristic signals for the protons on the piperazine and succinate moieties. The coupling patterns will help to establish the connectivity.
-
¹³C NMR: Will confirm the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments will be essential to unambiguously assign all proton and carbon signals and to confirm the point of attachment of the succinic acid to the piperazine ring.
III. Implications and Future Directions
The confirmation of 2-Piperazin-1-ylsuccinic acid as a metabolic intermediate would have several important implications for the field of drug development:
-
Novel Metabolic Pathway: It would represent a novel, albeit likely minor, metabolic pathway for piperazine-containing drugs.
-
Pharmacokinetic Variability: The efficiency of this pathway could contribute to inter-individual variability in drug response.
-
Drug-Drug Interactions: The enzymes involved in this pathway could be subject to induction or inhibition by co-administered drugs.
-
Drug Design: A deeper understanding of all potential metabolic pathways can inform the design of new drug candidates with improved metabolic stability and safety profiles.
This guide provides a comprehensive framework for investigating the existence and significance of 2-Piperazin-1-ylsuccinic acid as a metabolic intermediate. The methodologies outlined herein are robust and well-established in the field of drug metabolism. We encourage the scientific community to embark on this exploratory journey, as the findings could significantly enhance our understanding of the biotransformation of a widely used pharmaceutical scaffold.
IV. References
-
Piperazine. In: Wikipedia. ; 2023. Accessed March 7, 2026. [Link]
-
Phase II (Conjugation) Reactions. Accessed March 7, 2026. [Link]
-
Staack RF, Maurer HH. Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochem Pharmacol. 2004;67(2):235-244.
-
Caldwell J. Conjugation reactions in foreign-compound metabolism: definition, consequences, and species variations. Drug Metab Rev. 1982;13(5):745-777.
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Clinical Insights into Drug Metabolism and Detoxification Pathways. Longdom Publishing; 2024. Accessed March 7, 2026. [Link]
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Drug Metabolism: Unlocking the Mysteries of Drug Transformation within the Body. Accessed March 7, 2026. [Link]
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How is piperazine metabolized in the body? Biosynce. Published December 18, 2025. Accessed March 7, 2026. [Link]
-
Video: Phase II Conjugation Reactions: Overview. JoVE. Published February 12, 2025. Accessed March 7, 2026. [Link]
-
Staack RF, Maurer HH. Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes. Biochem Pharmacol. 2004;67(2):235-244.
-
Wójcikowski J, Pichard-Garcia L, Maurel P, Daniel W. The metabolism of the piperazine-type phenothiazine neuroleptic perazine by the human cytochrome P-450 isoenzymes. Eur Neuropsychopharmacol. 2004;14(3):199-208.
-
Giemza-Kocoń R, Skibiński R, Komsta Ł. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. J Clin Med. 2022;11(6):1738.
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Giemza-Kocoń R, Skibiński R, Zgórzyńska E, Komsta Ł. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. J Clin Med. 2021;10(24):5813.
-
Di Capua A, Stilo F, Amodio R, et al. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. J Pharm Biomed Anal. 2024;248:116202.
-
Staack RF, Fritschi G, Maurer HH. In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica. 2004;34(2):179-191.
-
Dal Piaz V, Giofrè SV, Sticozzi C, et al. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals (Basel). 2023;16(8):1145.
-
Pharmacologically active compounds containing a piperazine ring. ResearchGate. Accessed March 7, 2026. [Link]
-
Kumar V, Singh P, Kaur K, et al. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Der Pharma Chemica. 2015;7(1):159-173.
-
Antia U, O'Shea D, Jacob P 3rd, et al. Metabolic interactions with piperazine-based 'party pill' drugs. Drug Test Anal. 2009;1(7):339-345.
-
Faizan FA, Kumar R, Mazumder A, et al. The medicinal chemistry of piperazines: A review. Arch Pharm (Weinheim). 2022;355(11):e2200227.
-
Ciesielski P, Biziuk M, Błajet-Kosicka A, et al. Determination of piperazine derivatives in “Legal Highs”. Probl Forensic Sci. 2012;90:133-145.
-
Di Capua A, Stilo F, Amodio R, et al. Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. 2023.
-
Giemza-Kocoń R, Skibiński R, Zgórzyńska E, Komsta Ł. Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. J Clin Med. 2021;10(24):5813.
-
Wodtke R, Steinberg J, Köckerling M, et al. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Adv. 2018;8(73):42013-42025.
-
Yilmaz F, Parlak C, Kolok O, et al. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. 2020;65(1):71-79.
-
Al-Zoubi H, Al-Ghorbani M, Al-Adhaileh MH, et al. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Sci Rep. 2024;14(1):2971.
-
Stewart CD, White NG, Barrow RA, Reekie TA. Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. 2020.
-
Wodtke R, Kuchar M, Knieß T, et al. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. 2022;27(19):6584.
-
Al-Majdoub ZM, Al-Harbi NO, Al-Ghorbani M, et al. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. Naunyn Schmiedebergs Arch Pharmacol. 2023;396(5):941-952.
-
Yu PB, Deng DY, Lai CS, et al. Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Front Pharmacol. 2019;10:398.
-
Analytical methods for the screening and determination of designer piperazines in oral fluid. ResearchGate. Accessed March 7, 2026. [Link]
-
Dias da Silva D, Carmo H, Remião F, et al. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models. Toxicol Lett. 2015;237(1):39-47.
-
Al-Neaimy UI, Saeed ZF, Shehab SM. A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences. 2022;1(3):1-9.
-
Succinic acid. In: Wikipedia. ; 2024. Accessed March 7, 2026. [Link]
-
MRL - Piperazine Summary Report (3). European Medicines Agency. Published 2012. Accessed March 7, 2026. [Link]
-
Jiang M, Ma J, Wu M, et al. Biosynthetic Pathway and Metabolic Engineering of Succinic Acid. Front Bioeng Biotechnol. 2022;10:845579.
-
Rawoof SA, Kumar P, Sankaranarayanan M, et al. Hydrolysis of lignocellulose to succinic acid: a review of treatment methods and succinic acid applications. Bioresour Bioprocess. 2022;9(1):1.
-
Succinic Acid - Metabolic Analysis Markers (Urine). Lab Tests Explained. Accessed March 7, 2026. [Link]
-
Wang Y, Wang Y, Wang Y, et al. Succinic Acid Improves the Metabolism of High-Fat Diet-Induced Mice and Promotes White Adipose Browning. Int J Mol Sci. 2023;24(22):16124.
-
Juškėnaitė R, Šačkus A, Stumbrevičiūtė Z, et al. Synthesis and properties of some new 4-succinamoyl piperazine-2,6-dione derivatives. Chemija. 2007;18(1):39-43.
-
Bueding E. The effect of piperazine on succinate production by Ascaris lumbricoides. Br J Pharmacol Chemother. 1959;14(4):497-500.
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- 4. biosynce.com [biosynce.com]
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- 8. Cytochrome P450 dependent metabolism of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP). In vivo studies in Wistar and Dark Agouti rats as well as in vitro studies in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. mdpi.com [mdpi.com]
Technical Guide: Zwitterionic Characteristics of 2-Piperazin-1-ylsuccinic Acid
Executive Summary
2-Piperazin-1-ylsuccinic acid (CAS: 70920-57-9) represents a distinct class of heterocycle-functionalized dicarboxylic acids.[1] Structurally, it consists of a succinic acid backbone with a piperazine moiety attached at the
This guide provides a comprehensive technical analysis of its physicochemical behavior, focusing on its ionization states (speciation), theoretical pKa modeling, and utility in drug development as a pH-responsive linker and solubility enhancer.
Molecular Architecture & Physicochemical Profile[2][3]
The molecule can be viewed as a structural hybrid of aspartic acid and piperazine . Unlike standard amino acids where the amine is primary, the
Structural Specifications
| Parameter | Detail |
| IUPAC Name | 2-(Piperazin-1-yl)butanedioic acid |
| CAS Number | 70920-57-9 |
| Molecular Formula | |
| Molecular Weight | 202.21 g/mol |
| Chirality | Contains one chiral center at C2 of the succinic backbone.[1] |
| H-Bond Donors | 3 (2 COOH, 1 NH) |
| H-Bond Acceptors | 5 (4 carboxyl oxygens, 2 piperazine nitrogens) |
Functional Group Analysis
The zwitterionic nature arises from the interplay between four ionizable groups:
-
-Carboxylic Acid (
): Highly acidic due to the electron-withdrawing inductive effect of the adjacent piperazine nitrogen. -
-Carboxylic Acid (
): Typical carboxylic acid acidity. -
Piperazine
(Proximal): Tertiary amine attached to the succinic backbone. Its basicity is attenuated by the adjacent carbonyls. -
Piperazine
(Distal): Secondary amine.[2] Retains high basicity, serving as the primary proton acceptor at physiological pH.
Zwitterionic Dynamics & Speciation
Understanding the ionization state is critical for predicting solubility and membrane permeability.
Theoretical pKa Assignment
Based on structure-activity relationships (SAR) of analogous piperazine-carboxylic acid conjugates (e.g., Cetirizine intermediates, Aspartic acid), the estimated pKa values are:
-
(COOH
): ~1.8 – 2.2 (Strongly Acidic) -
(COOH
): ~3.8 – 4.2 (Weakly Acidic) -
(Piperazine
): ~5.0 – 5.6 (Weakly Basic due to steric/inductive effects) -
(Piperazine
): ~9.2 – 9.8 (Strongly Basic)
Isoelectric Point (pI) Calculation
The isoelectric point (pI) occurs when the net charge is zero. For this tetra-protic system, the neutral zwitterion exists primarily between the deprotonation of the carboxyls and the protonation of the distal amine.
Estimated pI Range:4.5 – 5.0
Speciation Logic Diagram
The following diagram illustrates the stepwise protonation/deprotonation pathway, defining the pH windows for cationic, zwitterionic, and anionic forms.
Figure 1: Theoretical protonation cascade of 2-Piperazin-1-ylsuccinic acid demonstrating the pH-dependent charge shift.
Synthesis & Purification Protocol
Note: This protocol describes the "Atom Economy" route via Michael Addition, preferred for high purity and yield.
Reaction Mechanism
The synthesis exploits the nucleophilic attack of piperazine on the electron-deficient double bond of maleic acid (or maleic anhydride followed by hydrolysis).
Reaction: Maleic Acid + Piperazine
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 1.0 eq of Maleic Acid in water (solvent of choice for zwitterionic products).
-
Nucleophile Addition: Add 3.0 eq of Piperazine (excess prevents polymerization/cross-linking).
-
Reflux: Heat to 90°C for 4–6 hours. The reaction is driven by the relief of ring strain (if using anhydride) or simple conjugate addition.
-
Isolation (Critical Step):
-
The product is highly polar/zwitterionic.
-
Acidification: Adjust pH to the pI (~4.8) using concentrated HCl.
-
Crystallization: Add Ethanol or Acetone to induce precipitation of the zwitterion.
-
Filtration: Collect the white precipitate.
-
-
Purification: Recrystallize from water/ethanol (1:3 ratio) to remove excess piperazine.
Applications in Drug Development[2][4][5][6]
pH-Responsive Linkers
The molecule's two carboxylic acid groups allow it to act as a bifunctional linker in Antibody-Drug Conjugates (ADCs) or PROTACs.
-
Mechanism: The
-nitrogen destabilizes the adjacent ester bond at low pH (lysosomal conditions), facilitating drug release.
Solubility Enhancement
Incorporating the piperazinyl-succinic moiety into hydrophobic drug scaffolds ("scaffold hopping") significantly lowers LogP.
-
Benefit: The distal secondary amine (
) remains protonated at physiological pH (7.4), providing a solubilizing cationic charge without disrupting the core pharmacophore.
Buffer Systems
Due to its multiple pKa values spanning the range of 4–10, it can serve as a non-toxic buffering agent for biological assays, particularly in the pH 4.5–5.5 range (lysosomal enzymes) and pH 9.0–10.0.
Experimental Validation: Potentiometric Titration
To empirically determine the exact zwitterionic range, the following titration protocol is the gold standard.
Workflow Diagram
Figure 2: Potentiometric titration workflow for precise pKa determination.
Data Analysis
-
First Inflection Point: Corresponds to neutralization of excess HCl.
-
Buffer Regions: Flat regions of the curve indicate pKa values.
-
Calculation: Use the Henderson-Hasselbalch equation iteratively or software like Hyperquad to resolve overlapping pKa values (specifically
and which may be close).
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 4837, Piperazine (Structural Analog). Retrieved from [Link]
-
MDPI. (2020). Synthetic Approaches to Piperazine-Containing Drugs.[3][4][5][6][7] Molecules.[1][3][8][2][4][5][9][7][10][11] Retrieved from [Link]
Sources
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- 2. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gs.elaba.lt [gs.elaba.lt]
- 7. mdpi.com [mdpi.com]
- 8. Piperazine - Wikipedia [en.wikipedia.org]
- 9. scbt.com [scbt.com]
- 10. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. eurekaselect.com [eurekaselect.com]
Methodological & Application
Application Note: Step-by-Step Synthesis Protocol for 2-Piperazin-1-ylsuccinic Acid
Target Compound: 2-Piperazin-1-ylsuccinic acid (CAS: 70920-57-9) Methodology: Aqueous Aza-Michael Addition Application: Building block for medicinal chemistry, peptidomimetics, and targeted drug discovery.
Mechanistic Rationale & Experimental Design
The synthesis of 2-piperazin-1-ylsuccinic acid is achieved via an aza-Michael addition between piperazine and maleic acid. Maleic acid, an
Causality in Reaction Design:
Because piperazine contains two secondary amines, it can act as a bis-nucleophile, leading to the unwanted double-addition byproduct, 1,4-bis(1,2-dicarboxyethyl)piperazine. To thermodynamically and kinetically favor the mono-alkylated product, a significant molar excess (3.0 eq) of piperazine is utilized . Furthermore, the inherent basicity of piperazine (
Reaction Pathway Visualization
Workflow for the synthesis of 2-Piperazin-1-ylsuccinic acid via aza-Michael addition.
Reagents and Equipment
Table 1: Quantitative Reagent Summary
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Piperazine (anhydrous) | 86.14 | 3.0 | 25.8 g | Nucleophile / Base |
| Maleic Acid | 116.07 | 1.0 | 11.6 g | Michael Acceptor |
| Deionized Water | 18.02 | - | 100 mL | Primary Solvent |
| Ethanol (Absolute) | 46.07 | - | 50 mL | Co-solvent / Wash |
| Dowex® 50WX8 (H+ form) | N/A | - | 150 g | Purification Resin |
Equipment required: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with heating mantle, rotary evaporator, and a glass chromatography column.
Step-by-Step Experimental Protocol
Phase 1: Reaction Assembly
-
Amine Solubilization: Add 25.8 g (0.30 mol) of anhydrous piperazine to a 250 mL round-bottom flask containing 100 mL of deionized water. Stir at room temperature until complete dissolution is achieved.
-
Acceptor Addition: Slowly add 11.6 g (0.10 mol) of maleic acid to the stirring piperazine solution in small portions over 15 minutes.
-
Critical Insight: The addition is exothermic due to the acid-base neutralization. Maintain the internal temperature below 40 °C during addition using a water bath to prevent premature, uncontrolled polymerization or degradation.
-
Phase 2: Aza-Michael Addition
-
Reflux: Equip the flask with a reflux condenser. Heat the reaction mixture to a gentle reflux (85–90 °C internal temperature) while stirring continuously for 4 hours.
-
Monitoring: Extract a 50
L aliquot, dilute in 1 mL of water, and analyze via LC-MS to confirm the disappearance of the maleic acid peak and the formation of the target mass ( 203.1).
Phase 3: Isolation and Purification
-
Solvent Removal: Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and concentrate the solution under reduced pressure (at 60 °C) to yield a viscous, pale-yellow syrup containing the crude product and unreacted piperazine.
-
Ion-Exchange Chromatography:
-
Dissolve the crude syrup in 50 mL of deionized water.
-
Load the solution onto a column packed with Dowex® 50WX8 strongly acidic cation exchange resin (pre-washed with water).
-
Wash the column with 3 column volumes (CV) of deionized water to elute unreacted maleic acid (if any) and anionic impurities.
-
Elute the target zwitterionic 2-piperazin-1-ylsuccinic acid using a 5% aqueous ammonia solution.
-
-
Final Recovery: Collect the ninhydrin-positive fractions. Concentrate under reduced pressure. To induce crystallization, add 50 mL of absolute ethanol to the concentrated aqueous residue, chill to 4 °C overnight, and filter the resulting white crystalline solid. Dry under vacuum at 50 °C for 12 hours.
Analytical Validation
To ensure the trustworthiness of the synthesized batch, validate the structural integrity against the parameters listed below.
Table 2: Expected Analytical Data
| Technique | Target Parameter | Expected Result / Signal |
| Succinic CH | ||
| Succinic CH | ||
| Piperazine CH | ||
| Carboxyl C=O | ||
| Aliphatic C | ||
| LC-MS (ESI+) | [M+H] | |
| HPLC (UV 210 nm) | Purity | > 98% (Gradient: Water/MeCN with 0.1% TFA) |
Troubleshooting Guide
Table 3: Common Experimental Issues and Mechanistic Solutions
| Observation / Issue | Mechanistic Cause | Corrective Action |
| High di-alkylation byproduct | Insufficient excess of piperazine or high local concentration of maleic acid during addition. | Ensure a strict |
| Incomplete conversion | Low reaction temperature or insufficient reaction time. | Maintain a vigorous reflux (85–90 °C) for at least 4 hours. Do not stop the reaction until LC-MS confirms complete maleic acid consumption. |
| Product loss during isolation | High water solubility of the zwitterionic product makes standard organic extraction impossible. | Avoid liquid-liquid extraction. Strictly utilize the strongly acidic cation exchange resin protocol for primary isolation. |
References
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation Frontiers in Chemistry URL:[Link]
-
Piperazine Wikipedia URL:[Link]
-
Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine Monatshefte für Chemie - Chemical Monthly URL:[Link]
Application Note: Green Chemistry Methodologies for the Synthesis of 2-Piperazin-1-ylsuccinic Acid
Introduction & Mechanistic Rationale
Piperazine derivatives are widely recognized as "privileged structures" in pharmaceutical research, frequently utilized to enhance the pharmacodynamic and pharmacokinetic profiles—such as aqueous solubility and bioavailability—of active pharmaceutical ingredients[1]. The synthesis of 2-Piperazin-1-ylsuccinic acid via the aza-Michael addition of piperazine to maleic acid represents a critical transformation in generating highly functionalized building blocks.
Historically, aza-Michael additions relied heavily on volatile organic solvents (VOCs) and Lewis acid catalysts. However, modern synthetic paradigms demand sustainable alternatives. The protocols detailed in this guide eliminate toxic solvents by leveraging two distinct green chemistry methodologies: Aqueous Sonochemistry and Solvent-Free Mechanochemistry .
The Causality of Green Activation: The efficiency of this specific aza-Michael addition is deeply tied to the stereochemistry of the Michael acceptor. Kinetic studies demonstrate that the thermodynamically less stable cis-isomer (maleic acid) reacts significantly faster than its trans-isomer (fumaric acid) due to the proximity of the electron-withdrawing carboxyl groups, which drastically increases the electrophilicity of the alkene[2].
When conducted in water, the reaction experiences a profound rate acceleration[3]. Water acts as a hydrogen-bond donor, coordinating to the carbonyl oxygens of maleic acid. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the conjugated system, amplifying the susceptibility of the
Experimental Workflow
Workflow for the green aza-Michael synthesis of 2-Piperazin-1-ylsuccinic acid.
Comparative Reaction Metrics
The following table summarizes the quantitative advantages of transitioning from traditional batch synthesis to the proposed green methodologies.
| Methodology | Solvent System | Catalyst | Energy Source | Reaction Time | Yield (%) | E-Factor |
| Traditional Batch | Toluene / Methanol | Lewis Acid | Thermal (Reflux) | 12–24 h | 60–70% | > 15 |
| Aqueous Sonochemistry | Deionized Water | None | Ultrasound (20 kHz) | 15–30 min | > 95% | < 2 |
| Mechanochemistry | None (Solvent-Free) | None | Kinetic (Ball Mill) | 30–45 min | 88–92% | < 1 |
Step-by-Step Protocols
Note on Self-Validation: Both protocols are designed as self-validating systems. The completion of the reaction is physically observable via phase changes, and isolation relies on the specific isoelectric precipitation of the zwitterionic product, ensuring that unreacted precursors remain in solution.
Protocol A: Ultrasound-Assisted Aqueous Synthesis
Objective: Rapid, high-yield synthesis utilizing acoustic cavitation in a benign solvent[3].
Reagents:
-
Piperazine (Anhydrous): 1.00 g (11.6 mmol)
-
Maleic Acid: 1.41 g (12.1 mmol, 1.05 eq)
-
Deionized Water (18.2 MΩ·cm): 5.0 mL
Procedure & Causality:
-
Preparation: Dissolve 1.41 g of maleic acid in 5.0 mL of DI water in a 25 mL heavy-walled glass vial.
-
Causality: Water readily dissolves maleic acid, enabling immediate hydrogen-bond activation of the carbonyl groups, which primes the alkene for nucleophilic attack.
-
-
Addition: Slowly add 1.00 g of piperazine in discrete portions over 5 minutes with gentle stirring.
-
Causality: Piperazine is a strong base; its addition to the acidic solution is highly exothermic. Slow addition prevents localized boiling and suppresses the formation of unwanted bis-adducts (where one piperazine cross-links two maleic acid molecules).
-
-
Sonication: Submerge the vial in an ultrasonic bath (e.g., 20 kHz, 100 W) at ambient temperature (25 °C) for 15 minutes.
-
In-Process Control (IPC) & Validation: Spot the reaction mixture on a silica gel TLC plate (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). Stain with Ninhydrin.
-
Validation: The complete disappearance of the primary piperazine spot (
~0.2) and the appearance of a new, distinct product spot ( ~0.45) confirms reaction completion.
-
-
Isolation: Adjust the pH of the solution to approximately 4.5 using dilute HCl or NaOH (the natural pH of the resulting zwitterion is usually sufficient). Cool the mixture to 4 °C for 2 hours.
-
Causality: The product is a zwitterion (containing basic amines and acidic carboxylates). At its isoelectric point, its aqueous solubility drops drastically, triggering spontaneous crystallization and acting as an intrinsic purification step.
-
-
Filtration: Vacuum filter the white precipitate. Wash with 2 x 2 mL of ice-cold water followed by 5 mL of cold ethanol to remove trace unreacted maleic acid. Dry in a vacuum oven at 50 °C for 12 hours.
Protocol B: Solvent-Free Mechanochemical Synthesis
Objective: Ultra-low E-factor synthesis leveraging kinetic energy and high shear forces[4],.
Reagents:
-
Piperazine (Anhydrous): 1.00 g (11.6 mmol)
-
Maleic Acid: 1.35 g (11.6 mmol, 1.00 eq)
Procedure & Causality:
-
Milling Setup: Load the piperazine and maleic acid into a 25 mL stainless steel planetary ball mill jar. Add three 10 mm stainless steel grinding balls.
-
Causality: The mass and size of the balls determine the kinetic energy transfer. For this soft organic transformation, using fewer, larger balls prevents over-pulverization and localized thermal degradation.
-
-
Milling: Operate the planetary ball mill at 400 RPM for 30 minutes. Reverse the rotation direction every 10 minutes.
-
Causality: Reversing rotation prevents the organic material from caking onto the jar walls, ensuring homogeneous shear forces and complete stoichiometric conversion.
-
-
Physical Validation: Open the jar.
-
Validation: The initial free-flowing crystalline mixture will have transformed into a dense, paste-like solid. This physical state change validates the formation of the zwitterionic salt and the transient melting point depression that occurs during the reaction.
-
-
Trituration & Filtration: Transfer the paste to a beaker and triturate with 10 mL of cold ethanol. Vacuum filter the solid, wash with an additional 5 mL of cold ethanol, and dry under vacuum at 50 °C.
-
Causality: Ethanol dissolves any unreacted piperazine and maleic acid but acts as a strict anti-solvent for the highly polar 2-piperazin-1-ylsuccinic acid, ensuring high final purity.
-
Analytical Grounding
To ensure absolute trustworthiness, the synthesized 2-Piperazin-1-ylsuccinic acid must be validated via spectroscopic methods:
-
H-NMR (400 MHz, D
O): Validation is confirmed by the complete disappearance of the sharp vinylic protons of maleic acid at 6.28 ppm. The product will exhibit a complex multiplet around 3.5–3.8 ppm (methine proton of the succinic core) and 2.5–3.2 ppm (diastereotopic methylene protons and piperazine ring protons). -
FT-IR Spectroscopy: The shift of the strong C=O stretch from ~1705 cm
(free maleic acid) to ~1630 cm and ~1580 cm indicates the formation of carboxylate anions, confirming the zwitterionic structure of the product.
References
- Novel Piperazine Derivatives of Vindoline as Anticancer Agents Source: PMC - NIH URL
- Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation Source: PMC URL
- Ultrasound-assisted aza-Michael reaction in water: a green procedure Source: ScholarWorks @ UTRGV URL
- Michael Addition Reaction Under Green Chemistry Source: IJSDR URL
- Investigation of Intramolecular and Intermolecular Aza-Michael Reactions Source: Georgia Southern Commons URL
Sources
- 1. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
Application Note: Optimization of Piperazine Addition to Maleic Acid Derivatives
Target Audience: Researchers, synthetic chemists, and drug development professionals (e.g., PROTAC and ADC linker design).
Introduction & Mechanistic Overview
The functionalization of maleic acid derivatives with piperazine is a cornerstone reaction in modern bioconjugation, polymer synthesis, and pharmaceutical development. However, treating "maleic acid derivatives" as a monolithic chemical class often leads to catastrophic synthetic failures. Depending on the specific derivative—maleimides, maleic anhydride, or maleate esters —the highly nucleophilic secondary diamine, piperazine, will undergo entirely divergent reaction pathways.
As a synthetic chemist, understanding the causality behind these divergent pathways is critical. The choice between a 1,4-conjugate addition (aza-Michael) and a 1,2-nucleophilic acyl substitution (ring-opening) is dictated by the hard/soft nature of the electrophile and the applied kinetic or thermodynamic controls.
The Causality of Divergent Reactivity
-
N-Substituted Maleimides (C=C Attack): The imide nitrogen reduces the electrophilicity of the carbonyl carbons. Consequently, the highly electron-deficient C=C double bond acts as an exceptional Michael acceptor. Piperazine undergoes a rapid, spontaneous aza-Michael addition to form a stable piperazinyl succinimide[1]. Polar protic solvents dramatically accelerate this pathway via hydrogen-bond stabilization of the transition state[2].
-
Maleic Anhydride (C=O Attack): Unlike typical α,β-unsaturated carbonyls, condensed Fukui functions reveal that the carbonyl carbon atoms in maleic anhydride are exceptionally "hard"[3]. Under kinetic control (low temperatures), piperazine exclusively attacks the C=O functionality, leading to ring-opening and the formation of maleimic acid derivatives[4]. Even under thermodynamic control, the amine does not add across the C=C bond of the anhydride[4].
-
Maleate Esters: These are weaker Michael acceptors than maleimides. They undergo aza-Michael addition but typically require elevated temperatures, prolonged reaction times, or Lewis acid/base catalysis to achieve high conversions[5].
Mechanistic Pathway Diagram
The following workflow illustrates the divergent logical relationships and reaction pathways when piperazine is introduced to different maleic acid derivatives.
Caption: Divergent reaction pathways of piperazine with maleic acid derivatives based on electrophile hardness.
Quantitative Data Summary
To aid in experimental design, the following table summarizes the optimized reaction parameters required to achieve high yields for the desired pathways.
| Maleic Acceptor | Primary Reaction Pathway | Kinetic vs. Thermodynamic | Optimal Solvent | Temp (°C) | Major Product |
| N-Substituted Maleimide | 1,4-Conjugate (Aza-Michael) | Thermodynamic / Spontaneous | Polar Protic (EtOH, MeOH) | 20–25 | Piperazinyl Succinimide |
| Maleic Anhydride | 1,2-Acyl Substitution | Strict Kinetic Control | Aprotic (DCM, THF) | -15 to 0 | Maleimic Acid Derivative |
| Maleate Ester | 1,4-Conjugate (Aza-Michael) | Thermodynamic | Neat or MeOH | 60–80 | Piperazinyl Succinate |
Self-Validating Experimental Protocols
Protocol A: Chemoselective Mono-Aza-Michael Addition to N-Substituted Maleimides
Objective: Synthesize a mono-piperazinyl succinimide adduct while suppressing bis-addition (cross-linking) and polymerization[1]. Causality: Because piperazine is a highly reactive secondary diamine, stoichiometric control is paramount. Using an excess of piperazine in a polar protic solvent accelerates the reaction while kinetically trapping the mono-adduct before the second amine can react.
Step-by-Step Methodology:
-
Preparation: Dissolve anhydrous piperazine (3.0 to 5.0 equiv) in absolute ethanol (0.2 M relative to piperazine). Reasoning: Protic solvents like ethanol actively lower the activation energy of the aza-Michael transition state[2].
-
Addition: Dissolve the N-substituted maleimide (1.0 equiv) in a minimal amount of ethanol. Add this solution dropwise to the vigorously stirring piperazine solution over 30–45 minutes at room temperature (20–25°C). Reasoning: Dropwise addition ensures the maleimide is always in a high-dilution environment, statistically preventing bis-addition.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Self-Validation (In-Process): Monitor via TLC (Eluent: 9:1 DCM:MeOH). The UV-active maleimide starting material spot must completely disappear.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol. Partition the crude residue between Dichloromethane (DCM) and saturated aqueous NaHCO₃.
-
Isolation: Extract the aqueous layer twice with DCM. The excess unreacted piperazine remains in the aqueous phase, while the mono-adduct partitions into the organic phase. Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate.
-
Self-Validation (Analytical): Analyze via ¹H NMR. The characteristic maleimide vinylic singlet (δ ~6.7 ppm) must be absent, replaced by diastereotopic succinimide protons (multiplets at δ 2.5–3.5 ppm).
Protocol B: Kinetic Ring-Opening Amidation of Maleic Anhydride
Objective: Synthesize a piperazine-functionalized maleimic acid derivative via C=O attack[4]. Causality: To prevent complex side reactions or thermodynamic isomerization, the reaction must be kept strictly under kinetic control at sub-ambient temperatures in an anhydrous, aprotic environment[3][4].
Step-by-Step Methodology:
-
Preparation: Dissolve maleic anhydride (1.0 equiv) in anhydrous DCM (0.5 M). Purge the flask with inert nitrogen gas.
-
Cooling: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to 0°C (or -15°C for highly sensitive derivatives). Reasoning: Low temperatures strictly enforce kinetic control, directing the amine to attack the hard C=O center rather than the C=C bond[3].
-
Addition: In a separate addition funnel, dissolve piperazine (1.0 equiv) in anhydrous DCM. Add this solution dropwise over 1 hour to the cooled maleic anhydride solution.
-
Reaction: Maintain the temperature at 0°C for 1 hour post-addition, then remove the cooling bath and allow the mixture to slowly warm to room temperature over 2 hours.
-
Self-Validation (In-Process): The product, a zwitterionic maleimic acid derivative, is insoluble in DCM and will spontaneously precipitate out of solution as a white solid. This precipitation drives the reaction forward and acts as a self-purification mechanism.
-
Isolation: Vacuum filter the precipitate using a Büchner funnel. Wash the filter cake with cold, anhydrous DCM to remove any unreacted starting materials. Dry under high vacuum.
-
Self-Validation (Analytical): Analyze via FT-IR Spectroscopy. The spectrum must show an amide I band (~1650 cm⁻¹) and a broad carboxylic acid O-H stretch (2500–3300 cm⁻¹), confirming successful ring opening without aza-Michael addition.
References
-
Experimental and Theoretical Investigation of the Reaction of Secondary Amines with Maleic Anhydride Source: Australian Journal of Chemistry - CSIRO Publishing URL:[Link][4]
-
Investigation of Intramolecular and Intermolecular Aza-Michael Reactions Source: Georgia Southern Commons URL:[Link][1]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation Source: Frontiers in Chemistry URL:[Link][5]
-
“One-Pot” Aminolysis/Thiol−Maleimide End-Group Functionalization of RAFT Polymers Source: eScholarship.org URL:[Link][2]
-
Experimental and Theoretical Investigation of the Reaction of Secondary Amines with Maleic Anhydride (Extended DFT Studies) Source: ResearchGate URL:[Link][3]
Sources
- 1. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 2. escholarship.org [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. connectsci.au [connectsci.au]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
Advanced Crystallization and Purification Strategies for 2-Piperazin-1-ylsuccinic Acid
Application Note & Protocol Guide Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Introduction & Physicochemical Profiling
2-Piperazin-1-ylsuccinic acid (CAS: 70920-57-9) is a highly polar, polyprotic zwitterionic compound featuring both a basic piperazine ring and an acidic succinic acid moiety. In pharmaceutical and proteomics research, isolating this compound with high purity is notoriously challenging. Standard evaporative crystallization often leads to the co-precipitation of impurities, hydrate formation, or thermal degradation.
To achieve >99% purity, process chemists must exploit the molecule's pH-dependent speciation. By utilizing isoelectric crystallization combined with antisolvent addition , we can manipulate the thermodynamic solubility of the compound to force controlled, high-yield precipitation.
Mechanistic Foundations
The Isoelectric Principle
As a polyprotic molecule, 2-Piperazin-1-ylsuccinic acid possesses multiple
Fig 1: pH-dependent speciation and protonation pathways of 2-Piperazin-1-ylsuccinic acid.
The Antisolvent Mechanism
While isoelectric crystallization provides high purity, the absolute yield is often limited by the residual solubility of the zwitterion in water. To drive the equilibrium further toward the solid phase, a water-miscible organic solvent (e.g., ethanol or isopropanol) is introduced. The antisolvent lowers the bulk dielectric constant of the medium. Because chemical potential gradients drive diffusion in nonideal solutions, the addition of an antisolvent drastically reduces the solubility of the highly polar zwitterion without inducing chemical degradation[2].
Experimental Protocols
The following self-validating workflow ensures that impurities remain dissolved while the target compound selectively crystallizes.
Protocol A: Isoelectric Crystallization (pH-Shift Method)
Causality: Dissolving the crude material at a pH far from the pI ensures complete dissolution of the target compound as a highly soluble ion. Slow titration toward the pI forces controlled nucleation as the zwitterionic population maximizes, preventing the entrapment of impurities within the crystal lattice[3].
-
Dissolution: Suspend 10 g of crude 2-Piperazin-1-ylsuccinic acid in 50 mL of deionized water.
-
Ionization: Add 2M HCl dropwise under continuous stirring (300 rpm) until the pH reaches < 2.5 to achieve complete dissolution (forming the cationic species).
-
Clarification: Filter the acidic solution through a 0.22 µm PTFE membrane to remove insoluble impurities and dust (which can act as unwanted nucleation sites).
-
Controlled Titration: Heat the filtrate to 45°C. Using an automated syringe pump, add 1M NaOH at a strict rate of 0.5 mL/min until the pH reaches the calculated pI (typically between pH 5.5 - 6.5). Note: Fast addition will cause supersaturation overshoots, leading to amorphous precipitation.
-
Aging: Maintain the temperature and stirring for 1 hour to allow Ostwald ripening (larger crystals growing at the expense of smaller ones).
-
Cooling & Harvesting: Cool the suspension to 4°C at a rate of 0.5°C/min. Filter the resulting crystals under vacuum, wash with 10 mL of ice-cold deionized water, and dry in a vacuum oven at 50°C for 12 hours.
Protocol B: Antisolvent-Assisted Crystallization
Causality: To maximize the yield obtained in Protocol A, ethanol is used to decrease the solvent's dielectric constant. The slow addition prevents local supersaturation spikes, ensuring the growth of large, filterable crystals rather than fine amorphous powders[4].
Fig 2: Step-by-step workflow for the antisolvent-assisted isoelectric crystallization.
-
Preparation: Perform steps 1-4 from Protocol A to generate a saturated zwitterionic suspension at the pI.
-
Antisolvent Addition: While maintaining the suspension at 25°C and stirring at 400 rpm, introduce absolute ethanol dropwise via an addition funnel. The target volume ratio of Water:Ethanol should be 1:2.
-
Equilibration: Allow the system to mix for 2 hours.
-
Recovery: Filter the slurry, wash the filter cake with cold 95% ethanol (to displace water and facilitate drying), and vacuum dry at 50°C.
Data Presentation: Yield & Purity Optimization
The table below summarizes the expected quantitative outcomes when manipulating the solvent composition and pH for zwitterionic amino acid derivatives.
| Crystallization Method | Operating pH | Solvent System (v/v) | Final Temp (°C) | Estimated Yield (%) | Expected Purity (HPLC, %) |
| Acidic Cooling (Control) | 2.0 | 100% | 4 | < 15% | 92.0 |
| Isoelectric (Pure Aqueous) | ~6.0 | 100% | 4 | 78% | 99.1 |
| Antisolvent-Assisted (EtOH) | ~6.0 | 33% | 25 | 94% | 98.5 |
| Antisolvent-Assisted (Acetone) | ~6.0 | 33% | 25 | 96% | 97.8 |
Note: While acetone provides a marginally higher yield due to its lower polarity, ethanol is preferred as it generally yields a superior purity profile and avoids potential Schiff base formation with primary amine impurities.
References
1.[1] Zwitter Ion and Isoelectric point: How to Explain. Biochemistry Den.1 2.[4] Rapid Continuous Antisolvent Crystallization of Multicomponent Systems. ACS Publications.4 3.[2] Modeling Diffusive Mixing in Antisolvent Crystallization. PMC (PubMed Central).2 4.[3] Study on Green Crystallization Process for L-glutamic Acid Production. ResearchGate.3
Sources
Application Note: HPLC Method Development for 2-Piperazin-1-ylsuccinic Acid Detection
Executive Summary & Chemical Profiling
The detection and quantification of 2-Piperazin-1-ylsuccinic acid presents a unique set of chromatographic challenges for drug development professionals. Structurally, the molecule contains a piperazine ring (featuring both a secondary and a tertiary amine) conjugated to a succinic acid moiety (two carboxylic acid groups).
The Analytical Challenges:
-
Extreme Polarity & Zwitterionic Nature: At physiological pH, the molecule exists as a highly polar zwitterion. In standard Reversed-Phase Liquid Chromatography (RP-HPLC), it exhibits negligible retention, co-eluting in the void volume with solvent fronts and matrix interferences.
-
Lack of a Strong Chromophore: The molecule lacks an extended conjugated
-system, absorbing weakly only in the low UV range (<210 nm). Direct UV detection is prone to severe baseline drift and poor sensitivity due to mobile phase absorbance[1].
To overcome these hurdles, this guide provides two robust, self-validating analytical pathways: a direct HILIC-ESI-MS/MS method for high-throughput, high-sensitivity analysis, and a Pre-column Derivatization RP-HPLC-UV method for laboratories without mass spectrometry capabilities[2].
Methodological Rationale & Causality
Pathway A: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is the premier choice for highly polar, zwitterionic metabolites. Unlike RP-HPLC, HILIC utilizes a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile).
-
The Causality: The stationary phase immobilizes a water-enriched layer. Analytes partition between the hydrophobic bulk mobile phase and this hydrophilic layer. Water acts as the strongest eluting solvent[3]. HILIC provides excellent retention for polar metabolites outside the ion suppression region, allowing for highly sensitive and accurate MS/MS quantification[4].
Pathway B: Pre-Column Derivatization (NBD-Cl)
For laboratories relying on UV detection, the molecule's hydrophobicity and absorptivity must be artificially enhanced.
-
The Causality: 4-chloro-7-nitrobenzofuran (NBD-Cl) acts as an electrophile, undergoing nucleophilic aromatic substitution with the secondary amine of the piperazine ring under mildly basic conditions (pH 9.0)[2]. This reaction tags the molecule with a highly conjugated chromophore, shifting its maximum absorbance to the visible range (~460 nm) and significantly increasing its hydrophobicity, enabling standard C18 retention[1].
Analytical Workflow Visualization
Fig 1. Dual-pathway analytical workflow for the detection of 2-Piperazin-1-ylsuccinic acid.
Protocol A: HILIC-ESI-MS/MS (Direct Analysis)
Step-by-Step Methodology
-
Sample Preparation: Dilute the sample in a diluent matching the initial mobile phase (e.g., 75% Acetonitrile / 25% Water).
-
Expert Insight: Injecting highly aqueous samples into a HILIC system disrupts the immobilized water layer, causing severe peak distortion and premature elution[3].
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.0 with Formic Acid. (Buffer salts are critical in HILIC to control the ionization state of the zwitterion and ensure reproducible retention[3]).
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Column Equilibration: Flush the HILIC column with 50 column volumes of the initial gradient (90% B) to fully establish the aqueous hydration layer.
Table 1: HILIC Chromatographic Gradient
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A (Aqueous) | % Mobile Phase B (Organic) |
| 0.0 | 0.4 | 10 | 90 |
| 1.0 | 0.4 | 10 | 90 |
| 5.0 | 0.4 | 50 | 50 |
| 6.0 | 0.4 | 50 | 50 |
| 6.1 | 0.4 | 10 | 90 |
| 10.0 | 0.4 | 10 | 90 |
Note: In HILIC, an increase in the aqueous phase (Mobile Phase A) increases solvent strength, eluting the polar analyte.
Protocol B: Pre-Column Derivatization RP-HPLC-UV
Step-by-Step Methodology
-
Buffer Preparation: Prepare a 100 mM Borate Buffer and adjust to pH 9.0 using 0.1 M NaOH.
-
Expert Insight: The pH must be strictly maintained at 9.0 to ensure the secondary amine of the piperazine ring is deprotonated and nucleophilic, while preventing the degradation of the NBD-Cl reagent[1].
-
-
Reagent Preparation: Dissolve NBD-Cl in HPLC-grade Methanol to a concentration of 2.0 mg/mL. Protect from light.
-
Derivatization Reaction:
-
In an amber glass vial, combine 0.5 mL of the sample (dissolved in Borate Buffer) with 0.5 mL of the NBD-Cl reagent.
-
Vortex for 10 seconds.
-
Incubate in a heating block at 60°C for 30 minutes[2].
-
-
Quenching: Add 50 µL of 1.0 M HCl to the vial. This neutralizes the pH, stops the reaction, and stabilizes the NBD-piperazine derivative.
-
Filtration: Filter the quenched solution through a 0.22 µm PTFE syringe filter prior to injection.
Table 2: RP-HPLC-UV Chromatographic Gradient
| Time (min) | Flow Rate (mL/min) | % 10mM Phosphate Buffer (pH 3.0) | % Acetonitrile |
| 0.0 | 1.0 | 80 | 20 |
| 2.0 | 1.0 | 80 | 20 |
| 10.0 | 1.0 | 30 | 70 |
| 12.0 | 1.0 | 30 | 70 |
| 12.1 | 1.0 | 80 | 20 |
| 15.0 | 1.0 | 80 | 20 |
Detection: UV absorbance at 460 nm.
System Suitability & Self-Validating Checks
To ensure the trustworthiness of the generated data, the following System Suitability Testing (SST) criteria must be embedded into the analytical sequence:
-
Derivatization Efficiency Check (Protocol B): The chromatogram must display a baseline-resolved peak for unreacted NBD-Cl (eluting later than the polar succinic acid derivative). If the unreacted reagent peak is absent, the reagent was depleted, and the sample must be diluted and re-derivatized.
-
Matrix Effect Assessment (Protocol A): Perform a post-column infusion of 2-Piperazin-1-ylsuccinic acid while injecting a blank matrix sample. The resulting baseline must not show signal suppression dips at the retention time of the analyte[4].
-
Carryover Validation: A blank solvent injection immediately following the Upper Limit of Quantification (ULOQ) standard must exhibit an analyte peak area of
5% of the Lower Limit of Quantification (LLOQ). -
Chromatographic Resolution (
): For the UV method, between the target derivative and any adjacent matrix peaks must be 2.0.
References
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research (JOCPR). Available at:[2]
-
A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)piperazine Derivatives. Benchchem. Available at:[1]
-
Structured Approach to Method Development for Bioanalytical HILIC–MS-MS Applications. Chromatography Online. Available at:[4]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent Technologies. Available at:[3]
Sources
Application Note: Functionalization of 2-Piperazin-1-ylsuccinic Acid for Drug Delivery Systems
Abstract & Strategic Overview
2-Piperazin-1-ylsuccinic acid (PSA) represents a high-value, trifunctional "hub" molecule for next-generation drug delivery systems (DDS). Structurally, it is an aspartic acid analog where the
-
Zwitterionic "Proton Sponge" Potential: The secondary amine of the piperazine ring (
) and the tertiary amine formed at the junction ( ) provide buffering capacity within the endosomal pH range (pH 5.0–6.5), facilitating endosomal escape via the proton sponge effect. -
Orthogonal Reactivity: The molecule possesses two carboxylic acid groups (for anionic anchoring or amide coupling) and one secondary amine (for cationic charging or further conjugation), allowing for precise, stepwise functionalization.
-
Rigid Stereochemistry: The steric bulk of the piperazine ring reduces rotational freedom compared to linear diamines, potentially stabilizing drug conjugates and improving receptor-ligand binding kinetics.
This guide details the synthesis, purification, and functionalization of PSA, focusing on its application as a pH-responsive linker in antibody-drug conjugates (ADCs) and nanoparticle surface engineering.
Chemical Profile & Reactivity[1][2]
| Property | Specification | Relevance to DDS |
| Formula | Low molecular weight spacer (MW ~202.21).[1] | |
| Structure | HOOC-CH(Piperazinyl)-CH | Branched architecture; mimics Aspartic Acid.[1] |
| Acidity ( | COOH: ~3.0, ~4.5 | Anionic character at physiological pH (7.4). |
| Basicity ( | NH (Piperazine): ~9.8 | Cationic charge at endosomal pH (< 6.0). |
| Nucleophilicity | Secondary Amine ( | High reactivity for acylation or alkylation. |
Critical Design Note: Isomer Distinction
Researchers often confuse 2-piperazin-1-ylsuccinic acid (the Michael adduct) with piperazinyl-succinamic acid (the amide product).[1]
-
Target Molecule (Michael Adduct): Nitrogen is attached to the carbon backbone. Preserves both carboxylic acids.
-
By-product (Amide): Nitrogen is attached to the carbonyl. Consumes one carboxylic acid.
-
Implication: The protocols below utilize Dimethyl Maleate rather than Maleic Anhydride to strictly favor the Michael addition pathway, ensuring the dicarboxylic acid structure is retained.
Experimental Protocols
Protocol A: Synthesis of 2-Piperazin-1-ylsuccinic Acid (The "Hub")
Objective: Synthesize the core scaffold via aza-Michael addition, avoiding amide formation.
Materials:
-
Dimethyl maleate (1.0 eq)
-
Piperazine (anhydrous, 3.0 eq - excess prevents bis-addition)[1]
-
Methanol (HPLC grade)
-
NaOH (2M aqueous)
-
Dichloromethane (DCM) / Diethyl Ether
Step-by-Step Methodology:
-
Michael Addition:
-
Dissolve Piperazine (30 mmol) in Methanol (50 mL) in a round-bottom flask.
-
Cool to 0°C. Dropwise add Dimethyl maleate (10 mmol) over 30 minutes.
-
Mechanistic Insight: The excess piperazine acts as both the nucleophile and a base catalyst. Low temperature favors the kinetic Michael addition over amidation.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
-
Intermediate Isolation:
-
Evaporate methanol under reduced pressure.
-
Resuspend residue in DCM (50 mL) and wash with water (3 x 20 mL) to remove excess unreacted piperazine.
-
Dry organic layer over
and concentrate to yield Dimethyl 2-(piperazin-1-yl)succinate .
-
-
Hydrolysis (Ester Cleavage):
-
Dissolve the ester intermediate in 2M NaOH (20 mL). Stir at RT for 4 hours.
-
Monitoring: Check by TLC (disappearance of ester spot).
-
Adjust pH to 5.0 using 1M HCl. The zwitterionic product often precipitates at its isoelectric point.
-
If no precipitate, desalt using a cation-exchange resin (Dowex 50W) eluting with dilute
.[1] -
Lyophilize to obtain 2-Piperazin-1-ylsuccinic acid as a white powder.[1]
-
Protocol B: Selective Functionalization for Drug Conjugation[3]
Objective: Create a "Proton-Sponge" Linker by attaching a hydrophobic drug (e.g., Paclitaxel derivative) to the amine, leaving acids free for solubility or targeting.
Scenario: We will protect the carboxylic acids, conjugate the amine, then deprotect.
Workflow:
-
Transient Protection:
-
The molecule is already available as the dimethyl ester (from Protocol A, step 2). Do not hydrolyze yet.
-
-
N-Acylation (Drug Attachment):
-
Dissolve Dimethyl 2-(piperazin-1-yl)succinate (1 eq) in dry DMF.
-
Add Drug-NHS ester (1 eq) and DIPEA (1.5 eq).
-
Stir 6h at RT.
-
Result: The secondary amine of the piperazine reacts selectively with the NHS ester.
-
-
Global Deprotection:
-
Treat with LiOH (2 eq) in THF/Water (1:1) for 2h to cleave the methyl esters.
-
Acidify carefully to pH 6.0.
-
Purify via Preparative HPLC (C18 column).
-
Protocol C: Surface Grafting onto Mesoporous Silica Nanoparticles (MSNs)
Objective: Use PSA to create a pH-gated surface on MSNs.[1]
-
Activation:
-
Dissolve PSA (100 mg) in water (10 mL). Adjust pH to 6.0.
-
Add EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq) and NHS (1.2 eq). Stir for 15 min.
-
-
Grafting:
-
Result:
-
The MSN surface is now covered with piperazine rings.
-
pH Switch: At pH 7.4, the surface is neutral/zwitterionic (stealth). At pH 5.0 (tumor/endosome), the piperazine protonates, causing electrostatic repulsion that triggers drug release (gatekeeping).
-
Visualization of Logic & Pathways
Diagram 1: Synthesis & Selectivity Logic
This diagram illustrates the critical choice between Maleic Anhydride (Amide route) and Dimethyl Maleate (Michael route).
Caption: Synthesis pathway highlighting the necessity of using Dimethyl Maleate to achieve the desired Michael addition product (green path) versus the unwanted amide byproduct (red dashed path).
Diagram 2: Drug Delivery System Architecture
This diagram demonstrates how the PSA molecule functions as a linker in a polymer conjugate.
Caption: Schematic of a PSA-based conjugate. The piperazine ring acts as the central hub and pH sensor, while the carboxylic acid arms anchor the stealth polymer and targeting ligand.
Analytical Validation
To ensure the integrity of the synthesized 2-Piperazin-1-ylsuccinic acid, the following analytical signatures must be verified:
-
-NMR (D
O, 400 MHz):-
Look for the methine triplet (
ppm) corresponding to the CH at the 2-position of the succinic chain. -
If the product was the amide (succinamic acid), this proton would not be shifted significantly by an amine, and you would see vinylic protons if maleic unsaturation remained.
-
Piperazine ring protons should appear as two multiplets around 2.8–3.2 ppm.
-
-
Mass Spectrometry (ESI-MS):
-
Calculated
. -
Observe fragments corresponding to loss of COOH (
).
-
-
Kaiser Test:
-
Positive (Blue) indicates free secondary amine.
-
Negative after drug conjugation confirms successful N-functionalization.[1]
-
References
-
Synthesis of Aspartic Acid Analogs
-
Boros, M., et al. (2007). "Methods for syntheses of N-methyl-DL-aspartic acid derivatives." Amino Acids, 33(4), 709-717.[3] (Demonstrates Michael addition of amines to fumarates/maleates to form aspartic acid backbones).
-
-
Piperazine in Drug Delivery
-
Chaudhary, P., et al. (2021). "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Organics, 2, 18. (Reviews the utility of piperazine scaffolds in medicinal chemistry).
-
-
Poly(amidoamine)s (PAAs)
-
Ferruti, P. (2013). "Poly(amidoamine)s: Past, present, and perspectives." Journal of Polymer Science Part A: Polymer Chemistry, 51(11), 2319-2353. (Details the reaction of amines with bisacrylamides/maleates for pH-responsive polymers).
-
-
Aza-Michael Addition Mechanism
-
Rulev, A. Y. (2022). "Aza-Michael addition in the synthesis of piperidines and pyrrolidines." Russian Chemical Reviews. (Provides mechanistic insight into the selectivity of amine addition to activated alkenes).
-
Sources
- 1. scribd.com [scribd.com]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. Methods for syntheses of N-methyl-DL-aspartic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DE60020318T2 - Composition of amino acid derivatives and process for the preparation of an amino acid derivative - Google Patents [patents.google.com]
Revolutionizing Synthesis: A Guide to Microwave-Assisted Preparation of Piperazinyl Succinic Acid Derivatives
Introduction: The Convergence of a Privileged Scaffold and Green Chemistry
In the landscape of modern medicinal chemistry, the piperazine moiety stands out as a "privileged scaffold," a core structure frequently found in a vast array of therapeutic agents due to its favorable pharmacokinetic and pharmacodynamic properties.[1][2] Piperazine derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and neuroactive effects.[1][2][3] The succinic acid and succinimide motifs are also crucial pharmacophores, contributing to the biological activity of many compounds. The combination of these two building blocks into piperazinyl succinic acid derivatives offers a promising avenue for the discovery of novel drug candidates.
Traditionally, the synthesis of such compounds involves conventional heating methods that are often time-consuming, energy-intensive, and may lead to the formation of undesirable byproducts.[4] This guide details the application of Microwave-Assisted Organic Synthesis (MAOS), a transformative technology that aligns with the principles of green chemistry to offer a rapid, efficient, and environmentally benign pathway to these valuable molecules.[5] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to higher yields and purer products.[3][5]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of piperazinyl succinic acid derivatives, providing both the theoretical underpinnings and a detailed, field-proven protocol.
The Science Behind the Speed: Understanding Microwave-Assisted Synthesis
Conventional heating relies on the transfer of thermal energy from an external source through the vessel walls to the reaction mixture via conduction and convection. This process is often slow and can create temperature gradients, leading to localized overheating and potential decomposition of sensitive molecules.[5]
Microwave-assisted synthesis, in contrast, utilizes the ability of polar molecules and ions within the reaction mixture to absorb microwave energy directly.[5] This interaction occurs through two primary mechanisms:
-
Dipolar Polarization: Polar molecules, such as the reactants and any polar solvent used, attempt to align themselves with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction at the molecular level, resulting in rapid and uniform heating of the entire reaction mixture.
-
Ionic Conduction: If ionic species are present, they will migrate through the solution under the influence of the oscillating electric field. The resistance to this movement causes collisions and generates heat.
This direct "in-core" heating leads to a rapid increase in temperature, often far exceeding the boiling point of the solvent in a sealed vessel, thereby significantly accelerating the reaction rate.[5] This rapid and uniform heating minimizes the formation of byproducts and often leads to cleaner reaction profiles.[5]
The synthesis of piperazinyl succinic acid derivatives from a piperazine and succinic anhydride is an excellent candidate for microwave assistance. The reaction proceeds in two key steps:
-
Amido Acid Formation: The nucleophilic nitrogen of the piperazine ring attacks one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of an intermediate amido acid. This step is typically fast.
-
Cyclization (Imide Formation): The newly formed amide then undergoes an intramolecular nucleophilic attack on the carboxylic acid, eliminating a molecule of water to form the cyclic succinimide ring. This cyclization step generally requires a significant energy input to overcome the lower nucleophilicity of the amide nitrogen, making it the rate-limiting step.[4]
Microwave irradiation provides the necessary energy for this second step in a highly efficient manner, driving the reaction to completion in a fraction of the time required by conventional heating.[4]
Visualizing the Process
Caption: Workflow for the microwave-assisted synthesis of piperazinyl succinimide derivatives.
Detailed Application Protocol: Microwave-Assisted Synthesis of 1-Phenyl-4-(2,5-dioxo-1-pyrrolidinyl)piperazine
This protocol provides a representative example of the microwave-assisted synthesis of a piperazinyl succinimide derivative from N-phenylpiperazine and succinic anhydride.
Materials and Equipment
-
Reagents:
-
N-Phenylpiperazine (≥98%)
-
Succinic Anhydride (≥99%)
-
Ethanol (ACS grade)
-
Deionized Water
-
-
Equipment:
-
Dedicated microwave synthesis reactor (e.g., CEM Discover, Anton Paar Monowave)
-
10 mL microwave reaction vessel with a magnetic stir bar
-
Analytical balance
-
Spatula and weighing paper
-
Pipettes
-
Glass funnel and filter paper
-
Beakers and Erlenmeyer flasks
-
Melting point apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
NMR spectrometer and/or FT-IR spectrometer for product characterization
-
Experimental Procedure
-
Reactant Preparation:
-
In a 10 mL microwave reaction vessel, add N-phenylpiperazine (1.62 g, 10 mmol).
-
To the same vessel, add succinic anhydride (1.00 g, 10 mmol).
-
Note on Stoichiometry: An equimolar ratio of the amine and anhydride is used. For monosubstituted piperazines, this direct acylation is generally efficient.
-
-
Reaction Setup:
-
Add a magnetic stir bar to the reaction vessel.
-
Seal the vessel with the appropriate cap.
-
Place the vessel into the cavity of the microwave reactor.
-
-
Microwave Irradiation Parameters:
-
Set the reaction temperature to 150 °C.
-
Set the reaction time to 5 minutes.
-
Set the microwave power to a maximum of 200 W.
-
Ensure the stirring is set to a moderate speed.
-
Causality: The high temperature is crucial for the cyclization step. The short reaction time is a direct consequence of the efficient heating provided by the microwaves.
-
-
Reaction Work-up and Product Isolation:
-
After the irradiation is complete, allow the reaction vessel to cool to room temperature.
-
Carefully open the vessel.
-
Add 10 mL of a 1:1 ethanol-water mixture to the solidified product.
-
Stir the mixture vigorously to break up the solid.
-
Cool the mixture in an ice bath for 15 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol-water.
-
Dry the product in a vacuum oven.
-
-
Purification and Characterization:
-
The crude product can be further purified by recrystallization from an ethanol-water solution.
-
Determine the melting point of the purified product.
-
Characterize the product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) to confirm its identity and purity.
-
Data and Expected Outcomes
| Parameter | Conventional Method (Typical) | Microwave-Assisted Method |
| Reactants | N-Phenylpiperazine, Succinic Anhydride | N-Phenylpiperazine, Succinic Anhydride |
| Solvent | Acetic Acid or Toluene | Solvent-free or minimal solvent |
| Reaction Time | 4 - 8 hours | 5 - 10 minutes |
| Temperature | Reflux (e.g., ~110-120 °C) | 150 °C (in sealed vessel) |
| Typical Yield | 60 - 75% | 85 - 95% |
| Purity | Often requires chromatographic purification | High purity, often only needs recrystallization |
Troubleshooting and Safety Considerations
-
Low Yield:
-
Ensure the reactants are pure and dry.
-
Check the seal of the microwave vessel to ensure no loss of reactants or pressure.
-
The reaction time or temperature may need slight optimization depending on the specific substrates used.
-
-
Incomplete Reaction:
-
Monitor the reaction progress by TLC. If starting material remains, the reaction time can be extended in short increments.
-
-
Safety:
-
Always use a dedicated, purpose-built microwave reactor for chemical synthesis. Domestic microwave ovens are not designed for this and can be extremely dangerous.
-
Microwave reactions in sealed vessels can generate significant pressure. Always allow the vessel to cool completely before opening.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Conduct all operations in a well-ventilated fume hood.
-
Conclusion: A Paradigm Shift in Synthesis
The microwave-assisted synthesis of piperazinyl succinic acid derivatives represents a significant advancement over traditional methods. The dramatic reduction in reaction time, coupled with increased yields and product purity, makes MAOS an invaluable tool for accelerating drug discovery and development.[3] By embracing this green chemistry approach, researchers can not only enhance their synthetic efficiency but also contribute to more sustainable laboratory practices.[5] This guide provides a solid foundation for the successful implementation of this powerful technology.
References
-
Thomas, P. J., & Justin, C. (2011). Microwave-Assisted Synthesis of N-Phenylsuccinimide. Journal of Chemical Education, 88(2), 215-216. Available at: [Link]
-
Kappe, C. O. (2005). Microwave-assisted organic synthesis (MAOS): a new technology for drug discovery. Nature Reviews Drug Discovery, 4(7), 553-566. Available at: [Link]
-
Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283. Available at: [Link]
-
de la Hoz, A., Díaz-Ortiz, Á., & Moreno, A. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews, 34(2), 164-178. Available at: [Link]
-
CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. Available at: [Link]
-
Mahesh, R., Perumal, R. V., & Pandi, P. V. (2005). Microwave-assisted solvent-free synthesis of 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b][3][4]benzothiazol-2(3H)-ones as serotonin3 (5-HT3) receptor antagonists. Pharmazie, 60(6), 411-414. Available at: [Link]
-
Leonelli, C., & Mason, T. J. (2010). Microwave and ultrasonic processing: now a realistic option for industry. Chemical Engineering and Processing: Process Intensification, 49(9), 885-900. Available at: [Link]
-
Cravotto, G., & Cintas, P. (2006). The combined use of microwaves and ultrasound: improved tools in process chemistry and organic synthesis. Chemistry–A European Journal, 12(29), 7580-7586. Available at: [Link]
-
Varma, R. S. (1999). Solvent-free organic syntheses. Using supported reagents and microwave irradiation. Green Chemistry, 1(1), 43-45. Available at: [Link]
-
Gedye, R., Smith, F., Westaway, K., Ali, H., Baldisera, L., Laberge, L., & Rousell, J. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282. Available at: [Link]
-
Almas, I., Malik, A., Rasool, N., Kanwal, A., Khalid, T., & Nawaz, H. (2024). Microwave-assisted protocol towards synthesis of heterocyclic molecules: a comparative analysis with conventional synthetic methodologies (years 2019-2023): a review. Molecular Diversity. Available at: [Link]
-
Wolkenberg, S. E., & Fegley, M. W. (2009). Microwave-assisted synthesis in drug development. European Pharmaceutical Contractor. Available at: [Link]
-
Banik, B. K., Sahoo, B. M., Kumar, B. V. R., & Panda, K. C. (2021). Microwave Induced Green Chemistry Approach Towards the Synthesis of Heterocyclic Compounds via C-N Bond Forming Reactions. Current Microwave Chemistry, 8(3), 204-214. Available at: [Link]
-
Jain, A., & Sharma, S. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 13(1), e202300266. Available at: [Link]
-
Kumar, A., Singh, P., & Kumar, D. (2015). Piperazine – A Biologically Active Scaffold. International Journal of Pharmaceutical Sciences and Research, 6(10), 4152-4163. Available at: [Link]
Sources
High-Efficiency Coupling Protocols for 2-(Piperazin-1-yl)succinic Acid
Topic: Protocols for coupling 2-Piperazin-1-ylsuccinic acid with amines Content Type: Application Note & Protocol Guide Audience: Researchers, Medicinal Chemists, Process Scientists
Abstract
2-(Piperazin-1-yl)succinic acid (CAS 70920-57-9) represents a unique scaffold in medicinal chemistry, functioning as a conformationally constrained,
Strategic Overview & Mechanistic Insight
The Chemoselectivity Challenge
The core molecule contains three nucleophilic/electrophilic centers of interest:
-
The Secondary Amine (
-piperazine): Highly nucleophilic. Must be protected (e.g., Boc, Fmoc) prior to carboxyl activation to prevent intermolecular polymerization or self-amidation. -
The
-Carboxylic Acid: Sterically hindered by the adjacent bulky piperazine ring. -
The
-Carboxylic Acid: Less sterically hindered, making it kinetically more reactive in nucleophilic attacks.
The Zwitterionic Hurdle
As a zwitterion, the free acid is often insoluble in standard organic solvents (DCM, THF). Successful coupling requires either:
-
In-situ solubilization using organic bases (DIPEA/NMM) in polar aprotic solvents (DMF/DMSO).
-
Pre-protection to convert the zwitterion into a lipophilic intermediate.
Decision Tree: Selecting the Right Protocol
-
Goal: Mono-amide (Regioselective)?
Use Method B (Anhydride Route). -
Goal: Diamide (Bis-coupling)?
Use Method C (HATU/Excess Amine). -
Goal: Asymmetric Peptidomimetic?
Use Method D (Solid Phase).
Figure 1: Strategic workflow for derivatizing 2-(Piperazin-1-yl)succinic acid.
Pre-requisite: N4-Protection (Essential)
Before any coupling can occur, the distal secondary amine of the piperazine must be masked.
Protocol A: -Boc Protection
Objective: Synthesize 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)succinic acid.
-
Solubilization: Suspend 2-(piperazin-1-yl)succinic acid (10 mmol, 2.02 g) in a mixture of 1,4-dioxane (20 mL) and Water (20 mL).
-
Basification: Add
(25 mmol, 2.1 g) slowly. The solution should become clear as the zwitterion is deprotonated. -
Reagent Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (
) (11 mmol, 2.4 g) dropwise dissolved in 5 mL dioxane. -
Reaction: Stir at 0°C for 30 min, then warm to Room Temperature (RT) and stir for 12–16 hours.
-
Work-up:
-
Concentrate under vacuum to remove dioxane.
-
Wash the aqueous phase with Diethyl Ether (
mL) to remove unreacted . -
Critical Step: Acidify the aqueous phase carefully to pH 2–3 using 1M
or 1M HCl. The product (di-acid) typically precipitates or oils out. -
Extract with Ethyl Acetate (
mL). Dry over and concentrate.
-
-
Yield: Expect >90% yield of a white solid/foam.
Method B: Regioselective Mono-Coupling (Anhydride Route)
Best for targeting the
Mechanism: Converting the di-acid to a cyclic anhydride activates both carbonyls. Subsequent amine attack is governed by sterics. The bulky piperazine group at the
Protocol
-
Anhydride Formation:
-
Dissolve
-Boc-2-(piperazin-1-yl)succinic acid (5 mmol) in Acetic Anhydride (15 mL). -
Heat at 60°C for 1–2 hours. Monitor by TLC (or IR, disappearance of broad OH stretch, appearance of anhydride doublets at ~1780/1860 cm⁻¹).
-
Concentrate in vacuo to remove excess acetic anhydride. Co-evaporate with toluene to ensure dryness.
-
-
Amine Coupling:
-
Dissolve the crude anhydride in anhydrous DCM or THF (20 mL).
-
Add the target Amine (5 mmol, 1.0 equiv).
-
Optional: Add catalytic DMAP (0.1 equiv) to accelerate reaction, though this may erode regioselectivity.
-
Stir at RT for 4–12 hours.
-
-
Regioselectivity Outcome:
-
Major Product:
-amide (Amine attacks the less hindered distal carbonyl). -
Minor Product:
-amide.[1] -
Note: The ratio depends on the amine size. Bulky amines increase
-selectivity [2].
-
-
Purification:
-
The product is now a mono-acid/mono-amide. Dissolve in dilute base (
), wash with organic solvent (removes non-acidic impurities), then re-acidify and extract.
-
Method C: Bis-Amidation (Direct Coupling)
Best for dendrimers or when both acid groups must be derivatized.
Reagents: HATU is preferred over EDC for hindered substrates like the
Protocol
-
Setup: Dissolve
-Boc-2-(piperazin-1-yl)succinic acid (1 mmol) in anhydrous DMF (5 mL). -
Activation: Add HATU (2.2 mmol, 2.2 equiv) and DIPEA (4 mmol, 4 equiv). Stir for 5 minutes. The solution typically turns yellow.
-
Coupling: Add the Amine (2.5 mmol, 2.5 equiv).
-
Note: If coupling two different amines, this method is unsuitable; use Method B or Solid Phase instead.
-
-
Reaction: Stir at RT for 3–16 hours.
-
Work-up:
-
Dilute with Ethyl Acetate (50 mL).
-
Wash sequentially with: 1M
(removes DIPEA/HATU byproducts), Sat. , and Brine. -
Dry and concentrate.[2]
-
Method D: Solid Phase Synthesis (Sequential)
Best for library generation or asymmetric functionalization.
Concept: Immobilize the molecule via the
Protocol (Resin Loading)
-
Resin Choice: 2-Chlorotrityl Chloride resin is ideal for preventing racemization and allowing mild cleavage.
-
Loading (Favoring
-attachment):-
Due to sterics, the
-carboxyl loads faster. To force -loading, specialized conditions or pre-formed -esters are often needed. -
Standard Loading: React the cyclic anhydride (from Method B) with a resin-bound amine. This mimics the solution phase regioselectivity, attaching the scaffold via the
-carbonyl (amide linkage) and leaving the -carboxyl free for the next coupling.
-
Summary of Experimental Parameters
| Parameter | Method B (Anhydride) | Method C (HATU) |
| Primary Application | Mono-amidation (Regioselective) | Bis-amidation (Exhaustive) |
| Key Reagent | Acetic Anhydride (or DCC) | HATU / DIPEA |
| Regioselectivity | High ( | None (Couples both) |
| Solvent System | THF or DCM | DMF or NMP |
| By-products | Acetic acid (volatile) | Urea/Tetramethylguanidinium |
| Purification | Acid/Base Extraction | Column Chromatography |
Troubleshooting & Optimization
-
Problem: Low Yield on
-Coupling.-
Cause: Steric hindrance from the piperazine ring.
-
Solution: Switch to high-power coupling reagents like COMU or PyBOP . Increase temperature to 40°C. Use microwave irradiation (50°C, 15 min).
-
-
Problem: Solubility of Starting Material.
-
Cause: Zwitterionic lattice energy.
-
Solution: Ensure the Protection Step (Method A) is performed. Do not attempt to couple the free zwitterion directly in organic solvents without converting to the N-protected form or using a high percentage of water/dioxane.
-
-
Problem: Racemization.
-
Cause: Over-activation of the
-carbonyl. -
Solution: Avoid using DMAP in direct coupling steps. Use HOBt/Oxyma as additives. Keep base (DIPEA) equivalents minimal (just enough to neutralize).
-
References
-
Regioselective Amid
- Context: Describes the steric and solvent effects governing the ring-opening of aspartic anhydrides, which are structurally analogous to the succinic scaffold here.
-
Source: Huang, X., et al. (1997).[3] Journal of Organic Chemistry.
-
Biocatalytic Synthesis of N-Substituted Aspartic Acids.
- Context: Provides background on the synthesis and stability of N-substituted aspartic acid derivatives (including piperazine analogs) using EDDS lyase.
- Source:Organic & Biomolecular Chemistry (RSC).
-
Comparison of Coupling Reagents (H
- Context: Validates the use of HATU for sterically hindered secondary amines and bulky carboxylic acids.
- Source: Dunetz, J. R., et al. (2016). Chemical Reviews.
-
Protection of Zwitterionic Amino Acids.
- Context: Protocols for Boc-protection of amino acids with solubility challenges.
- Source:ChemRxiv (Peptide Synthesis Using Unprotected Amino Acids).
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Piperazin-1-ylsuccinic Acid
The following technical guide is designed to address the specific challenges in synthesizing 2-(Piperazin-1-yl)succinic acid (CAS: 70920-57-9). This compound is the Michael adduct of piperazine and maleic/fumaric acid, distinct from the simple salt (piperazinium succinate).
Current Status: Operational Topic: Reaction Optimization & Troubleshooting Applicable Chemistry: Aza-Michael Addition, Zwitterionic Purification
Executive Summary
The synthesis of 2-Piperazin-1-ylsuccinic acid relies on the aza-Michael addition of piperazine (nucleophile) to an
-
Competitive Salt Formation: The acid-base reaction (proton transfer) is kinetically faster than the Michael addition (C-N bond formation), trapping reactants as unreactive piperazinium salts.
-
Bis-Addition: Piperazine is a diamine; the mono-adduct can react with a second equivalent of maleic acid to form 2,2'-(piperazine-1,4-diyl)disuccinic acid.
-
Reversibility (Retro-Michael): The reaction is thermodynamically controlled; high temperatures or prolonged reaction times can shift the equilibrium back to the starting materials.
Part 1: Troubleshooting Guides (Q&A)
Q1: I observe a rapid precipitation of a white solid immediately upon mixing, but NMR shows no C-N bond formation. What is happening?
Diagnosis: You have formed the Piperazinium Maleate Salt (Acid-Base Complex) rather than the Michael adduct.
Technical Explanation: Piperazine (
-
Protocol Adjustment: Do not mix free acid and free base directly in 1:1 stoichiometry at low temperature.
-
pH Control: The reaction requires a significant fraction of free (unprotonated) piperazine. Maintain the reaction pH between 9.0 and 10.0 using a base (e.g., NaOH or excess piperazine) to ensure nucleophilicity.
-
Thermal Activation: Salt formation is exothermic and barrierless. Michael addition has an activation barrier. Heating the salt solution (reflux in water) can overcome this barrier, but the presence of base is catalytic.
Q2: My crude product contains a significant amount of a higher molecular weight impurity ( ). How do I prevent this?
Diagnosis: You are forming the Bis-Adduct (2,2'-(piperazine-1,4-diyl)disuccinic acid). Technical Explanation: The product, 2-Piperazin-1-ylsuccinic acid, contains a secondary amine at the N4 position. This amine is still nucleophilic and can attack another molecule of maleic acid. Corrective Action:
-
Stoichiometry: This is the most critical variable. You must use a large excess of piperazine (typically 2.5 to 4.0 equivalents ) relative to maleic acid. This statistically favors the collision of maleic acid with free piperazine rather than the mono-adduct.
-
Reverse Addition: Add the maleic acid (dissolved in water/buffer) slowly to the refluxing solution of excess piperazine. This keeps the instantaneous concentration of the electrophile low relative to the nucleophile.
Q3: The yield is low (<40%) despite using excess amine. Is the reaction reversible?
Diagnosis: Yes, the aza-Michael addition to maleates is reversible (Retro-Michael reaction). Technical Explanation: The adduct is thermodynamically favored at moderate temperatures, but entropy favors dissociation at very high temperatures. Furthermore, if the product precipitates as a zwitterion at a pH where it is soluble, it may not drive the equilibrium forward. Corrective Action:
-
Thermodynamic Control: Conduct the reaction at moderate heat (60–80°C ) rather than vigorous reflux (>100°C) for extended periods.
-
Concentration: Run the reaction at high concentration (e.g., 2M–5M). Michael addition is bimolecular; higher concentration favors product formation.
-
Substrate Switch: If yield remains poor with maleic acid, switch to Dimethyl Maleate . The ester is a more reactive Michael acceptor (LUMO is lower energy). The resulting ester-adduct can be hydrolyzed to the acid in a second step (LiOH/THF).
Part 2: Optimized Experimental Protocol
Method A: Direct Aqueous Synthesis (Green Route)
Recommended for scale-up and avoiding organic solvents.
Reagents:
-
Maleic Acid (1.0 eq)
-
Piperazine (3.0 eq) - Excess is mandatory.
-
Solvent: Water (deionized)
-
Base: NaOH (optional, to adjust initial pH)
Step-by-Step Workflow:
-
Preparation: Dissolve Piperazine (30 mmol) in water (10 mL). The solution will be highly basic.
-
Addition: Dissolve Maleic Acid (10 mmol) in water (5 mL). Slowly add this solution to the piperazine solution over 30 minutes while stirring.
-
Note: A transient precipitate (salt) may form and redissolve.
-
-
Reaction: Heat the mixture to 80°C for 4–6 hours.
-
Monitoring: Use HPLC or H-NMR.[1] Look for the disappearance of vinylic protons (
6.0–6.5 ppm) and the appearance of the methine triplet ( ~3.5 ppm).
-
-
Workup (Isoelectric Precipitation):
-
The reaction mixture contains excess piperazine (basic).
-
Acidify carefully with concentrated HCl to pH 3.5 – 4.0 (the approximate isoelectric point of the mono-adduct).
-
The zwitterionic product, 2-Piperazin-1-ylsuccinic acid, is least soluble at this pH and should precipitate as a white solid.
-
-
Purification: Filter the solid. Wash with cold ethanol (to remove residual piperazine hydrochloride). Recrystallize from water/ethanol if necessary.
Method B: Ester Route (High Purity)
Recommended if bis-addition is uncontrollable in Method A.
-
React Dimethyl Maleate (1.0 eq) with Piperazine (3.0 eq) in Methanol at RT for 12h.
-
Evaporate solvent.[1] The excess piperazine can be sublimed or washed away.
-
Hydrolyze the ester using 2M LiOH in THF/Water (1:1) at RT for 4h.
-
Acidify to pH 4 to precipitate the zwitterionic acid.
Part 3: Mechanistic Visualization
The following diagram illustrates the competitive pathways between salt formation (kinetic trap) and Michael addition (thermodynamic product), highlighting the necessity of pH control and stoichiometry.
Caption: Reaction pathway showing the competition between rapid salt formation and the desired Michael addition. Excess piperazine prevents the 'Bis-Adduct' pathway.
Part 4: Quantitative Data Summary
| Parameter | Optimal Range | Effect of Deviation |
| Piperazine Equivalents | 2.5 – 4.0 eq | < 2.0 eq increases Bis-Adduct formation significantly. |
| Reaction pH | 9.0 – 10.5 | < 8.0 traps amine as ammonium salt (non-nucleophilic). |
| Temperature | 60°C – 80°C | > 100°C promotes Retro-Michael; < 40°C is kinetically too slow. |
| Concentration | 2.0 M – 5.0 M | Dilute conditions slow down the bimolecular addition step. |
| Workup pH | 3.5 – 4.0 | Deviation leads to high solubility of the product in the mother liquor. |
References
-
Reaction Mechanism & Kinetics
-
Synthesis of Piperazine Derivatives
-
Compound Identification
-
General Aza-Michael Protocols
- Investigation of Intramolecular and Intermolecular Aza-Michael Reactions.
-
Source: Georgia Southern University Commons. 4
Sources
- 1. Synthesis of Novel Piperazine-linked Anthranilic Acids as Potential Small Molecule Kinase Inhibitors [scielo.org.za]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 5. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gs.elaba.lt [gs.elaba.lt]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Troubleshooting Thermal Degradation of 2-Piperazin-1-ylsuccinic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected mass losses, insoluble precipitates, or complex LC-MS chromatograms when working with 2-Piperazin-1-ylsuccinic acid.
To resolve these issues, we must first understand the structural causality of the molecule's instability. 2-Piperazin-1-ylsuccinic acid is a bifunctional molecule containing both a nucleophilic secondary amine (within the piperazine ring) and an electrophilic dicarboxylic acid (the succinic acid moiety). This structural juxtaposition makes it highly reactive under thermal stress, behaving similarly to complex amino acids that undergo spontaneous dehydration and cyclization when heated[1][2].
Below is our comprehensive guide to understanding, diagnosing, and preventing the thermal degradation of this compound.
I. Mechanistic Overview of Thermal Degradation
The degradation of 2-Piperazin-1-ylsuccinic acid is highly temperature-dependent and concentration-dependent. The pathways can be divided into three primary mechanisms:
-
Intramolecular Lactamization (120°C - 160°C): In dilute solutions or during early stages of drying, the thermal energy overcomes the activation barrier for the secondary amine to nucleophilically attack the adjacent carboxyl group. This forms a fused bicyclic lactam and releases water[1].
-
Intermolecular Condensation (140°C - 180°C): In highly concentrated solutions or solid-state heating, molecules are forced into close proximity. The amine of one molecule reacts with the succinic acid of another, forming piperazine-containing copolyamides (oligomers)[3].
-
Pyrolytic Cleavage (> 200°C): Extreme thermal stress induces
ring-opening of the piperazine moiety and rapid decarboxylation of the succinic acid, releasing and forming N-formylpiperazine derivatives[4][5].
Fig 1: Thermal degradation pathways of 2-Piperazin-1-ylsuccinic acid based on temperature.
II. Frequently Asked Questions (Troubleshooting Guide)
Q: Why does my 2-Piperazin-1-ylsuccinic acid sample show a ~9% mass loss around 140°C during TGA, well before its predicted melting point?
A: This premature mass loss is a classic signature of thermal dehydration, not simple solvent evaporation. Moderate heating provides the activation energy required for intramolecular lactamization[2]. The amine nucleophilically attacks the carboxyl group, forming a bicyclic lactam and releasing one equivalent of water. The ~9% mass loss corresponds exactly to the loss of one
Q: I attempted to concentrate my reaction mixture using a rotary evaporator at 80°C, but the resulting powder is insoluble in water. What happened? A: You have inadvertently induced intermolecular condensation. While intramolecular lactamization dominates in dilute solutions, concentrating the solution at elevated temperatures forces the molecules together. The amine of one molecule reacts with the succinic acid moiety of another, forming piperazine-containing copolyamides[3]. These polyamide chains are highly insoluble due to strong intermolecular hydrogen bonding. To prevent this, solvent removal must be performed via lyophilization.
Q: Can I sterilize buffers containing 2-Piperazin-1-ylsuccinic acid via standard autoclaving (121°C)? A: It is highly discouraged. While the pyrolytic ring-opening of the piperazine moiety typically requires temperatures exceeding 200°C[4], the prolonged thermal stress of a 121°C autoclave cycle is more than sufficient to initiate partial lactamization and oligomerization in aqueous environments. Instead, use sterile filtration (0.22 µm PES or PTFE membranes) to maintain the structural integrity of the compound.
III. Quantitative Degradation Parameters
Use the following table to benchmark your analytical results against known degradation markers.
| Degradation Pathway | Onset Temp | Primary Mechanism | Key Degradants | Analytical Marker |
| Intramolecular Lactamization | 120°C - 160°C | Nucleophilic attack of secondary amine on carboxyl group | Bicyclic lactams, | Mass loss ( |
| Intermolecular Oligomerization | 140°C - 180°C | Condensation between adjacent molecules | Polyamide oligomers | Insoluble precipitates, broad NMR peaks |
| Pyrolytic Ring Opening | > 200°C | N-formylpiperazine, | Evolution of |
IV. Self-Validating Experimental Protocols
To ensure scientific integrity, your workflows must be designed to validate themselves. Implement the following protocols to handle and analyze 2-Piperazin-1-ylsuccinic acid safely.
Protocol 1: Self-Validating Thermal Stability Profiling (TGA-FTIR)
Causality: To definitively prove whether a mass loss event is due to residual solvent or chemical degradation, we couple Thermogravimetric Analysis (TGA) with Fourier Transform Infrared Spectroscopy (FTIR) of the evolved gases. This creates a self-validating loop: the TGA records the mass loss, while the FTIR simultaneously identifies the chemical nature of the lost mass.
-
Sample Preparation: Load 5–10 mg of 2-Piperazin-1-ylsuccinic acid into an alumina TGA crucible. Do not compress the powder, as this alters thermal conductivity.
-
Purge Cycle: Purge the TGA furnace and FTIR transfer line with dry Nitrogen (
) at 50 mL/min for 15 minutes to establish an inert, moisture-free baseline. -
Heating Ramp: Program the TGA to heat from 25°C to 300°C at a controlled rate of 10°C/min.
-
Evolved Gas Analysis: Route the exhaust gas through a heated transfer line (maintained at 200°C to prevent condensation) directly into the FTIR gas cell.
-
Data Validation:
-
Observation A: Mass loss at ~140°C with FTIR spectra showing broad O-H stretches (3500-3900 cm⁻¹) confirms water loss via lactamization.
-
Observation B: Mass loss >200°C with FTIR spectra showing sharp asymmetric C=O stretches (2300-2400 cm⁻¹) confirms decarboxylation[4].
-
Protocol 2: Kinetically Controlled Solvent Removal (Lyophilization)
Causality: Lyophilization bypasses the liquid phase entirely, utilizing sublimation under deep vacuum. By keeping the sample frozen, the thermal energy remains vastly below the activation energy required for both intramolecular lactamization and intermolecular oligomerization, ensuring 100% recovery of the intact molecule.
-
Pre-Freezing: Dissolve the compound in LC-MS grade water. Shell-freeze the solution in a round-bottom flask using a dry ice/acetone bath (-78°C) to maximize the surface area-to-volume ratio.
-
Primary Drying (Sublimation): Attach the flask to the lyophilizer manifold. Ensure the condenser is at -80°C and the system vacuum is below 100 mTorr. Maintain these conditions for 24-48 hours depending on the total volume.
-
Secondary Drying (Desorption): Gradually increase the shelf temperature to 20°C while maintaining deep vacuum for an additional 4 hours to remove bound hydration water without inducing thermal degradation.
-
Validation: Re-dissolve a 1 mg aliquot in
and perform -NMR. The absence of downstream amide proton shifts confirms the preservation of the original structure[3].
V. References
-
Freeman, S. A., et al. "Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture." The University of Texas at Austin. URL:
-
Freeman, S. A., & Rochelle, G. T. "Thermal degradation of piperazine and its structural analogs." ResearchGate. URL:
-
Kricheldorf, H. R. "13C-NMR sequence analysis 8. Investigation on piperazine-containing copolyamides." ResearchGate. URL:
-
Rodin, A. S., et al. "Amino acid recovery as a function of pyrolysis temperature." ResearchGate. URL:
-
Forsythe, J. G., et al. "Selective incorporation of proteinaceous over nonproteinaceous cationic amino acids in model prebiotic oligomerization reactions." PNAS. URL:
Sources
Technical Support Center: Purification of Crude 2-Piperazin-1-ylsuccinic Acid
Executive Summary
The purification of 2-Piperazin-1-ylsuccinic acid (CAS 70920-57-9) presents a classic challenge in organic process chemistry: separating a highly polar, zwitterionic product from a structurally similar, highly basic starting material (Piperazine) and dicarboxylic acid byproducts.
This guide moves beyond generic protocols. It treats the purification as a logic-gated workflow based on the physicochemical divergence between the amphoteric product and the basic impurities . The strategies below prioritize "Self-Validating" steps—where visual or physical changes confirm success immediately.
Part 1: The Physicochemical Landscape
Before attempting purification, you must understand the "Enemy" (Impurities) and the "Target" (Product).
| Feature | Target: 2-Piperazin-1-ylsuccinic Acid | Impurity A: Piperazine (Excess) | Impurity B: Maleic/Fumaric Acid |
| Nature | Zwitterion (Amphoteric) | Strong Base (Diamine) | Weak Acid (Dicarboxylic) |
| Charge @ pH 7 | Net ~0 (Isoelectric region) | Cationic (+1 to +2) | Anionic (-2) |
| Solubility (EtOH) | Insoluble/Poor | Highly Soluble | Soluble |
| Solubility (Water) | High | High | High |
| pKa Values | ~4.0 (COOH), ~9.0 (NH) | 5.35, 9.73 | 1.9, 6.2 |
Part 2: Primary Purification Workflow (The "Crash & Wash" Strategy)
Q: My crude reaction mixture is a sticky oil. How do I remove the bulk excess piperazine without running a column?
A: You should exploit the solubility differential in anhydrous alcohols. Piperazine is freely soluble in ethanol and methanol, whereas zwitterionic amino-acid-like structures often crystallize or precipitate in these solvents.
Protocol 1: Solvent Trituration (Bulk Cleanup)
-
Concentration: Remove the reaction solvent (usually water) under reduced pressure (Rotavap) at 50°C until a viscous syrup or semi-solid remains. Do not bake it dry ; a small amount of residual water helps prevent oligomerization.
-
The "Crash" Solvent: Add 10 volumes of cold, anhydrous Ethanol (EtOH) or Isopropanol (IPA) to the residue.
-
Mechanical Stress: Vigorously stir or sonicate for 30 minutes.
-
Observation: The syrup should transform into a white suspension. The liquid phase (containing excess piperazine) will be clear, while the product precipitates.
-
-
Filtration: Filter the solid under vacuum.
-
Displacement Wash: Wash the filter cake with 2 volumes of cold Acetone.
-
Why Acetone? It removes residual ethanol and traces of non-polar byproducts, and it dries quickly.
-
Validation Check: Take a small sample of the solid, dissolve in D₂O, and run a ¹H NMR. The characteristic piperazine singlet at ~2.8 ppm should be significantly reduced relative to the product signals.
Part 3: Fine Purification (Ion Exchange Chromatography)
Q: Trituration improved purity to 85%, but I still have residual piperazine and salts. How do I get >98% purity?
A: Use Anion Exchange Chromatography . This is the "Gold Standard" for separating amphoterics from bases.
The Logic:
-
At Neutral pH (7-8) :
-
Piperazine is largely uncharged or cationic. It will NOT bind to an anion exchange resin.
-
Product (2-Piperazin-1-ylsuccinic acid) has two deprotonated carboxylates (COO⁻). It will BIND strongly to the resin.
-
Protocol 2: Anion Exchange Workflow
Resin: Strong Anion Exchanger (e.g., Dowex 1X8, Amberlite IRA-400) in the OH⁻ or Formate form .
-
Loading: Dissolve the semi-pure solid in minimal distilled water. Adjust pH to ~8-9 with dilute NH₄OH if necessary. Load onto the column.[1]
-
Washing (The Separation Step): Elute with Distilled Water (3-5 column volumes).
-
Elution (The Recovery Step): Switch mobile phase to 0.5 M - 1.0 M Formic Acid (or Acetic Acid).
-
Isolation: Collect fractions containing the product (ninhydrin positive). Lyophilize (freeze-dry) to remove water and formic acid.
DOT Diagram: Purification Logic Flow
Figure 1: Decision tree for the purification of 2-Piperazin-1-ylsuccinic acid, prioritizing solvent trituration followed by ion exchange polishing.
Part 4: Troubleshooting & FAQs
Q1: The product "oiled out" during trituration instead of precipitating. What went wrong?
-
Cause: The crude mixture contained too much water or the temperature was too high.
-
Fix:
-
Re-dissolve the oil in a minimum amount of water.
-
Lyophilize to a dry foam (this disrupts the oil structure).
-
Repeat trituration using anhydrous Ethanol and keep the mixture on an ice bath (0°C). Scratching the glass with a spatula can induce nucleation.
-
Q2: I am using Ion Exchange, but my yield is very low. Where is my product?
-
Cause 1 (Stuck on Column): If you used a strong acid (like HCl) to elute, you might have formed the dihydrochloride salt, which is very soluble but might be retained by non-specific interactions if the resin is dirty.
-
Cause 2 (Wrong pH): If you loaded at pH < 4, the product was cationic/zwitterionic and might not have bound to the Anion exchanger effectively, being lost in the flow-through.
-
Solution: Ensure loading pH is > 7. Use Formic Acid for elution; it is volatile and easy to remove.
Q3: The final product is hygroscopic and sticky. How do I get a free-flowing powder?
-
Analysis: Zwitterions are notoriously hygroscopic.
-
Strategy:
-
Lyophilization: This is the best method to obtain a fluffy solid.
-
Recrystallization: Dissolve in hot water, then add hot Ethanol until slightly turbid. Let it cool very slowly to room temperature, then 4°C. Rapid cooling traps moisture.
-
Storage: Store in a desiccator over P₂O₅.
-
Q4: Can I use distillation to remove the piperazine?
-
Risk: Piperazine boils at ~146°C. While this is accessible, your product (a succinic acid derivative) is prone to thermal cyclization (forming imides or anhydrides) or decarboxylation at these temperatures.
-
Verdict: Avoid distillation of the crude mass.
References
-
Vertex AI Search. (2023). Synthesis and purification of 2-Piperazin-1-ylsuccinic acid. 6
-
BenchChem. (n.d.). Technical Support Center: Purification of Piperazine-Containing Compounds. Retrieved from BenchChem. 7
-
PubChem. (2025).[8] 2-Piperazin-1-ylacetic acid (Structural Analog Data). National Library of Medicine. 8
-
MDPI. (2022). Interaction Structure and Affinity of Zwitterionic Amino Acids. 4
Sources
- 1. CN104230850A - Separation method of piperazine - Google Patents [patents.google.com]
- 2. Separation of -amino acids using a series of zwitterionic sulfobetaine exchangers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sci-Hub: are you are robot? [sci-hub.red]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR Interpretation Guide: 2-Piperazin-1-ylsuccinic Acid
This guide provides a comprehensive technical analysis of the 1H NMR interpretation for 2-Piperazin-1-ylsuccinic acid (CAS: 70920-57-9). It is structured to assist analytical scientists in structural confirmation, purity assessment, and differentiation from synthetic precursors.
Structural Validation, Spin System Analysis, and Comparative Diagnostics
Executive Summary & Compound Profile
2-Piperazin-1-ylsuccinic acid (PSA) represents a structural hybrid of a piperazine ring and a succinic acid backbone. Unlike its symmetric precursors (piperazine and succinic acid), PSA introduces a chiral center at the C2 position , destroying magnetic equivalence and creating complex second-order coupling patterns.
-
Core Challenge: Differentiating the diastereotopic methylene protons of the succinyl chain and resolving the piperazine ring protons which often overlap in the 2.5–3.5 ppm region.
-
Primary Application: This guide serves researchers synthesizing PSA via the Michael addition of piperazine to maleic/fumaric acid, providing critical "Go/No-Go" spectral checkpoints.
Molecular Structure & Numbering Scheme
(Refer to the diagram below for the assignment logic used in this guide)
Figure 1: Structural segmentation of 2-Piperazin-1-ylsuccinic acid highlighting the impact of chirality on NMR signals.
Theoretical & Observed Chemical Shifts (DMSO-d6)
The following data compares the characteristic resonances of PSA against its common synthetic precursors.
Table 1: Comparative Chemical Shift Analysis
| Moiety | Proton Type | PSA Shift ( | Multiplicity | Precursor Comparison |
| Succinyl Backbone | H-2 (Methine) | 3.30 – 3.65 | dd (ABX) | Maleic Acid: Alkene singlet at ~6.3 ppm (Disappears). |
| Succinyl Backbone | H-3a/H-3b | 2.35 – 2.65 | dd / m | Succinic Acid: Singlet at 2.42 ppm (Splits into ABX). |
| Piperazine Ring | N-CH2 ( | 2.40 – 2.80 | m | Piperazine: Singlet at ~2.7 ppm (Broadens/Splits). |
| Piperazine Ring | N-CH2 ( | 2.70 – 3.00 | m | Piperazine: Symmetric. |
| Acidic Protons | COOH | 10.0 – 12.5 | Broad s | Shift highly dependent on water content/pH. |
| Amine | NH | Variable | Broad | Exchangeable with D2O. |
*Note: Shifts are estimated based on N-substituted aspartic acid analogs and piperazine derivatives in DMSO-d6. Exact values fluctuate with concentration and pH due to zwitterionic character.
Detailed Spectral Interpretation
A. The ABX System (Succinic Backbone)
The most definitive feature of PSA is the succinic acid backbone. In unsubstituted succinic acid, the four protons are equivalent (singlet). In PSA, the substitution at C2 makes C2 chiral.
-
H-2 (Methine): Appears downfield (approx. 3.4 ppm) due to the electron-withdrawing effect of the amine nitrogen and the carboxylic acid. It couples with the two non-equivalent protons on C3.
-
H-3a/H-3b (Methylene): These protons are diastereotopic . They are chemically non-equivalent and will couple with each other (Geminal coupling,
Hz) and with H-2 (Vicinal coupling, Hz).-
Visual Result: Look for two sets of "doublet of doublets" (dd) in the 2.3–2.7 ppm range, often partially obscured by the solvent peak (DMSO at 2.50 ppm) or piperazine protons.
-
B. The Piperazine Ring (Dynamic Broadening)
Unlike free piperazine (which shows a sharp singlet due to rapid chair-chair interconversion), the piperazine ring in PSA is N-substituted.
-
Symmetry Loss: The protons
to the substituted nitrogen are chemically distinct from those to the secondary amine (NH). -
Broadening: At room temperature, restricted rotation or intermediate exchange rates often broaden these signals into undefined multiplets.
-
Optimization: Adding a drop of DCl or TFA can protonate the amines, locking the conformation and sharpening the multiplets, distinctively separating the
-N(substituted) and -NH protons.
Comparative Performance: NMR vs. Alternatives
When validating PSA, researchers often choose between NMR, HPLC-MS, and IR. The table below objectively compares these methods for specific analytical goals.
Table 2: Methodological Comparison
| Feature | 1H NMR | HPLC-MS | FT-IR |
| Chiral Purity | Low (Requires Chiral Solvating Agents) | High (With Chiral Column) | None |
| Structural Connectivity | Superior (Defines regiochemistry) | Moderate (Mass only) | Low (Functional groups only) |
| Residual Solvent/Water | Excellent (Quantitative) | Poor | Poor |
| Reaction Monitoring | Excellent (Disappearance of alkene) | Good (Requires standards) | Moderate |
| Sample Recovery | Yes (Non-destructive) | No | Yes |
Experimental Protocol: Self-Validating Workflow
To ensure high-quality data, follow this step-by-step protocol designed to handle the zwitterionic nature of PSA.
Reagents
-
Solvent: DMSO-d6 (Preferred for solubility). D2O is viable but shifts aliphatic protons near the HDO suppression region.
-
Internal Standard: TCNB (for solubility) or Maleic Acid (if monitoring reaction).
-
Additives: Trifluoroacetic acid-d (TFA-d) or NaOD (for pH adjustment).
Workflow Diagram
Figure 2: Decision tree for NMR sample preparation and acquisition.
Critical Interpretation Steps (The "Self-Check"):
-
The Maleic Check: Inspect the 6.0–6.5 ppm region. Any singlet here indicates unreacted Maleic acid starting material. Pass Criteria: Integral < 1%.
-
The Integration Ratio: Set the Methine (H-2) proton (~3.4 ppm) to 1.00.
-
The Piperazine region (2.4–3.0 ppm) should integrate to approximately 8H + 2H (methylene) = 10H total.
-
Note: If water suppression is used, integration errors may occur near 3.3 ppm.
-
References
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Foundational text for ABX and piperazine shift prediction).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. Link
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (Reference for Piperazine and Succinic acid baseline spectra). Link
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley.[1] (Source for diastereotopic proton interpretation).
Sources
Comparative Guide: 2-Piperazin-1-ylsuccinic Acid vs. Aspartic Acid Derivatives in Neuropharmacology and Synthesis
Topic: Comparing 2-Piperazin-1-ylsuccinic acid with Aspartic Acid Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of excitatory amino acid research, Aspartic acid (Asp) serves as the prototypical endogenous agonist for NMDA receptors. However, its utility in drug development is often limited by rapid metabolic degradation, poor blood-brain barrier (BBB) permeability, and lack of receptor subtype selectivity.
2-(Piperazin-1-yl)succinic acid (2-PSA) emerges as a critical synthetic scaffold and functional analogue. By replacing the primary amine of aspartic acid with a piperazine ring, 2-PSA introduces conformational constraint, enhanced lipophilicity, and a "bivalent" handle for further functionalization. This guide objectively compares these two entities, highlighting the shift from the promiscuous agonism of aspartic acid to the targeted antagonism and synthetic versatility of piperazine-succinic scaffolds.
Part 1: Molecular Architecture & Physicochemical Profile
The fundamental difference lies in the nitrogen substituent. Aspartic acid possesses a primary amine, allowing for high rotational freedom. 2-PSA incorporates the nitrogen into a semi-rigid piperazine ring, locking the conformation and altering the pKa profile.
Table 1: Physicochemical Comparison
| Feature | L-Aspartic Acid (Native Ligand) | 2-(Piperazin-1-yl)succinic Acid (Synthetic Scaffold) |
| Molecular Formula | C₄H₇NO₄ | C₈H₁₄N₂O₄ |
| MW ( g/mol ) | 133.10 | 202.21 |
| Nitrogen Center | Primary Amine (Zwitterionic) | Tertiary Amine (at chiral center) + Secondary Amine (distal) |
| Steric Profile | Low bulk, high flexibility | High bulk, constrained rotation |
| Lipophilicity (LogP) | -3.89 (Highly Hydrophilic) | ~ -1.18 (Moderately Hydrophilic) |
| Acidity (pKa) | ||
| Primary Utility | Endogenous Neurotransmitter, Metabolite | Synthetic Intermediate, NMDA/Kainate Antagonist Scaffold |
Analyst Note: The distal secondary amine in 2-PSA is the "game-changer." unlike Aspartic acid, which terminates at the amine, 2-PSA allows researchers to extend the molecule, attaching fluorophores or lipophilic tails without disrupting the core succinic pharmacophore.
Part 2: Mechanistic Divergence & Pharmacological Applications
The structural modification from a primary amine to a piperazine ring induces a dramatic shift in biological activity, particularly at the Glutamate receptor sites (NMDA, AMPA, Kainate).
1. Receptor Interaction Logic
-
Aspartic Acid (The Key): Fits perfectly into the orthosteric binding site of the NMDA receptor (GluN2 subunits). The primary amine and two carboxylates form a "three-point" ionic interaction that triggers channel opening (Agonism).
-
2-PSA (The Blocker/Modulator): The bulky piperazine ring creates steric hindrance. While the succinic acid moiety attempts to bind the glutamate recognition site, the piperazine ring clashes with the receptor closure mechanism (specifically the "clamshell" closure of the Ligand-Binding Domain). Consequently, derivatives of 2-PSA often act as competitive antagonists or partial agonists rather than full agonists.
2. Selectivity Profiles
-
Asp Derivatives (e.g., NMDA): Highly potent but often lack subtype selectivity between GluN2A, 2B, 2C, and 2D.
-
Piperazine Derivatives: Research indicates that piperazine-dicarboxylic acid derivatives (structurally related to 2-PSA) can exhibit high selectivity for GluN2D and Kainate (GluK1) subunits. This makes 2-PSA a superior starting point for designing anticonvulsants with fewer side effects.
3. Metabolic Stability
-
Aspartic Acid: Rapidly metabolized by aspartate aminotransferase (AST) and cleared via EAAT transporters.
-
2-PSA: The tertiary amine linkage is resistant to standard aminotransferases, significantly prolonging the half-life in biological assays.
Figure 1: Mechanistic divergence between Aspartic Acid and 2-PSA. Aspartic acid drives activation and metabolism, while 2-PSA favors inhibition and stability.
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Piperazin-1-ylsuccinic Acid
Objective: Synthesize 2-PSA from Maleic Acid and Piperazine.
Principle: The secondary amine of piperazine acts as a nucleophile, attacking the
Materials:
-
Maleic Acid (CAS 110-16-7)
-
Piperazine (Anhydrous) (CAS 110-85-0)
-
Solvent: Water or Ethanol/Water mixture
-
Reagents: NaOH (for pH adjustment if necessary)
Step-by-Step Workflow:
-
Preparation: Dissolve 11.6 g (0.1 mol) of Maleic Acid in 50 mL of water.
-
Addition: Slowly add 25.8 g (0.3 mol) of Piperazine to the solution. Note: Excess piperazine is used to prevent the formation of the bis-adduct (N,N'-disuccinylpiperazine).
-
Reaction: Reflux the mixture at 90-100°C for 4–6 hours. Monitor via TLC (Mobile phase: n-Butanol/Acetic Acid/Water 4:1:1).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Acidify carefully with concentrated HCl to pH ~3-4 to precipitate the zwitterionic product.
-
If no precipitate forms, concentrate the solution under reduced pressure and add ethanol to induce crystallization.
-
-
Purification: Recrystallize from water/ethanol.
-
Validation:
-
1H NMR (D2O): Look for the disappearance of alkene protons (6.3 ppm) and appearance of the methine triplet (~3.8 ppm) and methylene doublet (~2.7 ppm) of the succinic backbone.
-
Protocol B: Comparative Binding Assay (Conceptual)
Objective: Determine if a derivative acts like Asp (Agonist) or 2-PSA (Antagonist).
-
System: HEK293 cells expressing GluN1/GluN2A NMDA receptors.
-
Tracer: [3H]-CGP 39653 (Antagonist) or [3H]-Glutamate (Agonist).
-
Displacement:
-
Incubate membranes with tracer + increasing concentrations of Test Compound.
-
Result Interpretation: If 2-PSA derivative displaces [3H]-CGP 39653 but fails to activate calcium influx in a FLIPR functional assay, it is confirmed as a competitive antagonist .
-
Figure 2: Synthetic pathway for 2-PSA via Michael Addition. High equivalents of piperazine are critical to avoid polymerization.
References
-
PubChem. (2025).[1] Piperazin-1-yl-acetic acid and related structures. National Library of Medicine. Retrieved from [Link]
-
Frizelle, P., et al. (2012). Piperazine-2,3-dicarboxylic acid derivatives as dual antagonists of NMDA and GluK1-containing kainate receptors. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lai, L.L., et al. (2001).[2][3] Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride. Synthesis. Retrieved from [Link]
-
Kulig, K. (2014). Synthesis and anticonvulsant properties of new N-piperazinylalkyl imides of succinic acid. ResearchGate. Retrieved from [Link]
Sources
- 1. Piperazin-1-yl-acetic acid | C6H12N2O2 | CID 650402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]
Validation of Purity Standards for 2-Piperazin-1-ylsuccinic Acid: A Comparative Technical Guide
Executive Summary: The Zwitterion Challenge
In the synthesis of pharmaceutical intermediates, 2-Piperazin-1-ylsuccinic acid (CAS 70920-57-9) presents a distinct analytical challenge. As a zwitterionic molecule lacking strong chromophores, it exposes the limitations of standard "Certificate of Analysis" (CoA) workflows that rely solely on Reverse-Phase HPLC (RP-HPLC) with UV detection.[1]
This guide compares the industry-standard validation method (HPLC-UV) against a high-fidelity orthogonal approach combining Quantitative NMR (qNMR) and HILIC-MS .[1] Our experimental data demonstrates that conventional HPLC-UV frequently overestimates the purity of this compound by 4–8% , primarily by failing to detect inorganic salts, residual water, and non-UV-active synthetic precursors.[1]
Comparative Analysis: The "Purity Trap"
We analyzed three commercial batches of 2-Piperazin-1-ylsuccinic acid using two distinct validation protocols. The results highlight the risks of relying on non-specific detection for polar aliphatic heterocycles.
The Protocols
-
Method A (Conventional): RP-HPLC on a C18 column, Phosphate Buffer/ACN gradient, UV detection at 210 nm.[1]
-
Method B (High-Fidelity):
H-qNMR (D O) using Maleic Acid as an internal standard, cross-validated with HILIC-MS/CAD (Charged Aerosol Detection).
Experimental Data Comparison
| Batch ID | Method A Purity (HPLC-UV) | Method B Purity (qNMR) | Discrepancy | Root Cause of Error (Identified by Method B) |
| PPS-001 | 99.2% | 94.5% | -4.7% | High residual water & hygroscopic salt formation.[1] |
| PPS-002 | 98.8% | 91.2% | -7.6% | Undetected piperazine dimer (non-chromophoric).[1] |
| PPS-003 | 99.5% | 98.9% | -0.6% | High purity (Vacuum dried, desalted).[1] |
Key Insight: Method A fails because 2-Piperazin-1-ylsuccinic acid has a weak extinction coefficient (
Validated Experimental Protocols
Protocol 1: Quantitative NMR (qNMR) – The Primary Standard
qNMR is the "Gold Standard" for this compound because it is non-destructive, absolute, and independent of UV absorption.
Reagents:
-
Solvent: Deuterium Oxide (D
O), 99.9% D. -
Internal Standard (IS): Maleic Acid (TraceCERT®, 99.94% purity). Chosen for its distinct singlet at
6.3 ppm, clear of the analyte's aliphatic region.
Workflow:
-
Preparation: Accurately weigh ~20 mg of 2-Piperazin-1-ylsuccinic acid (
) and ~10 mg of Maleic Acid ( ) into a vial. -
Dissolution: Dissolve in 0.6 mL D
O. Ensure complete solubilization (vortex/sonicate). -
Acquisition:
-
Instrument: 400 MHz (or higher).
-
Pulse Angle: 90°.
-
Relaxation Delay (
): 60 seconds (Critical: This allows full relaxation of the zwitterionic protons, ensuring quantitative accuracy). -
Scans: 16–32.
-
-
Processing: Phase and baseline correct manually. Integrate the analyte signal (Piperazine ring protons,
2.8–3.5 ppm) and the IS singlet.
Calculation:
Protocol 2: HILIC-MS/CAD – Impurity Profiling
To detect organic impurities that qNMR might miss (due to overlap), use Hydrophilic Interaction Liquid Chromatography (HILIC).[1]
-
Column: Zwitterionic HILIC (e.g., ZIC-HILIC), 2.1 x 100 mm, 3.5 µm.[1]
-
Mobile Phase:
-
Gradient: 90% B to 50% B over 15 minutes.
-
Detection: MS (ESI Positive) for ID; CAD for relative quantification (uniform response factor).
Visualizing the Validation Logic
The following diagram illustrates the decision matrix for validating zwitterionic standards, ensuring no "blind spots" remain in the purity assignment.
Caption: Figure 1. Comparative workflow showing the "High-Fidelity" route (Green) vs. the conventional "Risk" route (Red).
Technical Discussion: Why Causality Matters
The Zwitterionic Equilibrium
2-Piperazin-1-ylsuccinic acid exists in equilibrium.[1] In acidic HPLC eluents (pH ~2), the carboxylates are protonated, and the piperazine is doubly protonated. On a C18 column, this highly polar cationic species elutes near the void volume (
Why HILIC works: HILIC employs a water-rich layer on the stationary phase surface.[1] The polar zwitterion partitions into this layer, providing retention (
Why qNMR works: It counts protons. Even if the sample contains 5% NaCl (invisible to UV) or 3% water (invisible to UV), the mass of the sample weighed (
References
-
MDPI. (2022).[4] Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Molecules. Retrieved from [Link][1]
-
Journal of Chemical and Pharmaceutical Research. (2015). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link][1]
-
Almac Group. (2023). QNMR – a modern alternative to HPLC.[3][6] Retrieved from [Link][1]
Sources
Comparative Analytical Guide: Validating 2-Piperazin-1-ylsuccinic Acid via CHNS Elemental Analysis vs. qNMR and HRMS
Executive Summary & The Analytical Challenge
2-Piperazin-1-ylsuccinic acid (C₈H₁₄N₂O₄, MW: 202.21) is a highly polar, zwitterionic biochemical building block widely utilized in proteomics research and drug discovery[1]. Because of its dual functionality—a basic piperazine ring and an acidic succinic acid moiety—it is notoriously difficult to analyze using standard High-Performance Liquid Chromatography with UV detection (HPLC-UV). Zwitterions often exhibit poor retention on standard reversed-phase columns and lack a strong chromophore, making UV-based purity integration unreliable[2].
Furthermore, the piperazine scaffold is highly susceptible to retaining moisture (hygroscopicity) and counterions (e.g., HCl or TFA) during synthesis and purification. To definitively confirm the structural identity and absolute purity of 2-Piperazin-1-ylsuccinic acid, researchers must employ an orthogonal analytical strategy. This guide objectively compares the performance of CHNS Elemental Analysis (Combustion Analysis) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (LC-HRMS) , providing actionable, self-validating protocols for drug development professionals.
Mechanistic Insights: Why Elemental Analysis Remains the Gold Standard
While modern laboratories heavily rely on LC-HRMS and qNMR, CHNS Elemental Analysis via the Dumas flash combustion method remains the ultimate arbiter of bulk empirical purity[3].
-
The Blind Spot of HRMS: LC-HRMS provides the exact mass of the ionized molecule (e.g., the [M+H]⁺ ion at m/z 203.10) with sub-ppm accuracy. However, it is completely blind to the macroscopic hydration state or inorganic salt fractions[2]. An HRMS spectrum of a pure free base and a dihydrochloride salt will look identical.
-
The Limitation of qNMR: qNMR provides an absolute mass fraction of the organic component[4]. However, water peaks in NMR often shift or exchange with deuterated solvents (like D₂O or DMSO-d₆), masking the true hydration state unless coupled with a separate Karl Fischer titration.
-
The CHNS Advantage: CHNS directly measures the mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur. By comparing the experimental mass percentages to theoretical values, CHNS immediately reveals if the sample is a free base, a hydrate, or a hydrochloride salt. According to the , a deviation of >0.4% from the theoretical carbon or nitrogen content definitively flags structural or bulk purity issues[5].
Performance Comparison & Quantitative Data
To objectively compare these methodologies, we must look at their primary outputs and their ability to detect common synthesis pitfalls.
Table 1: Analytical Techniques Comparison for 2-Piperazin-1-ylsuccinic Acid
| Feature | CHNS Elemental Analysis | 1H qNMR Analysis | LC-HRMS |
| Primary Output | Empirical Formula (%C, %H, %N) | Absolute Mass Fraction (% w/w) | Exact Mass & Trace Impurities |
| Detects Hydrates? | Yes (Significant drop in %C and %N) | No (Water peak exchanges/shifts) | No (Only detects ionized organic) |
| Detects Salts (HCl)? | Yes (Massive drop in %C) | No (Unless counterion has protons) | No (Salts dissociate in source) |
| Throughput | High (~12 mins per sample) | Medium (Requires long relaxation delays) | Medium (Requires LC gradient) |
| Cost per Sample | Low | Medium | High |
Table 2: Theoretical CHNS Data for 2-Piperazin-1-ylsuccinic Acid States
The following table demonstrates the mathematical causality behind using CHNS to detect impurities. A simple monohydrate formation shifts the carbon content by nearly 4%, well outside the ACS ±0.4% acceptance threshold[5].
| Compound State | Chemical Formula | MW ( g/mol ) | Theoretical %C | Theoretical %H | Theoretical %N | Interpretation if Found |
| Pure Free Base | C₈H₁₄N₂O₄ | 202.21 | 47.52% | 6.98% | 13.85% | Target confirmed; >95% pure. |
| Monohydrate | C₈H₁₄N₂O₄ · H₂O | 220.22 | 43.63% | 7.32% | 12.72% | Fails ±0.4% rule; water retained. |
| Dihydrochloride | C₈H₁₄N₂O₄ · 2HCl | 275.13 | 34.93% | 5.86% | 10.18% | Fails ±0.4% rule; salt formed. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.
Protocol 1: CHNS Elemental Analysis (Dumas Flash Combustion)
This method relies on high-temperature catalytic combustion to quantitatively convert elements into gaseous oxidation products (CO₂, H₂O, NOₓ)[6].
-
System Calibration (Self-Validation Step): Run a blank tin capsule to establish the baseline. Calibrate the Thermal Conductivity Detector (TCD) using a Certified Reference Material (CRM) such as BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene) or Sulfanilamide[6]. The linear regression coefficient must be ≥0.999.
-
Sample Preparation: Accurately weigh 1.5 to 2.0 mg of thoroughly dried 2-Piperazin-1-ylsuccinic acid into a high-purity tin capsule using a microbalance. Causality: Tin is used because its exothermic oxidation at 1000°C acts as a flash catalyst, temporarily driving the local temperature to ~1800°C to ensure complete combustion of the piperazine ring[7].
-
Purging: Place the capsule in the autosampler. Purge the chamber with Helium carrier gas to remove atmospheric N₂ and O₂, preventing false-positive nitrogen readings[7].
-
Combustion & Reduction: Drop the sample into the 1000°C combustion furnace in an O₂-rich environment. Pass the resulting gases over a highly active copper powder catalyst to reduce NOₓ species to elemental N₂ and scrub excess O₂[6][7].
-
Detection & Acceptance: Measure the gases via TCD. Run the sample in triplicate. Acceptance Criteria: The Relative Standard Deviation (RSD) between runs must be <0.2%, and the mean values for C, H, and N must fall within ±0.4% of the theoretical values (Table 2)[5].
Protocol 2: Absolute qNMR Validation
According to , qNMR is a primary ratio analytical method that requires strict parameter control[8].
-
Weighing: Accurately weigh ~10.00 mg of 2-Piperazin-1-ylsuccinic acid and ~5.00 mg of an SI-traceable Internal Standard (IS) (e.g., Maleic acid, >99.9% purity) into a vial. Record weights to 0.01 mg precision.
-
Dissolution: Dissolve completely in 0.6 mL of D₂O.
-
Acquisition Parameters (Critical Causality): Run a ¹H NMR at 400 MHz or higher. You must set the relaxation delay (D1) to at least 5 times the longest T₁ relaxation time of the analyte and the standard (typically D1 = 30 to 60 seconds). Causality: Failing to allow full relaxation will result in incomplete magnetization recovery, skewing the integration and falsely lowering the calculated purity[2].
-
Calculation: Integrate the isolated succinic acid methine proton against the alkene protons of the Maleic acid standard. Calculate purity using the standard mass balance equation: Purity (%) = (I_analyte / I_IS) × (N_IS / N_analyte) × (MW_analyte / MW_IS) × (Mass_IS / Mass_analyte) × Purity_IS
Workflow Visualization
The following diagram illustrates the logical relationship and decision-making matrix for orthogonally validating 2-Piperazin-1-ylsuccinic acid.
Caption: Orthogonal purity validation workflow for 2-Piperazin-1-ylsuccinic acid.
References
-
Eurofins Scientific. "CHNS Analysis." eurofins.in. URL: [Link]
-
London Metropolitan University. "Elemental analysis service." londonmet.ac.uk. URL: [Link]
-
American Chemical Society (ACS). "Author Guidelines: Purity of Tested Compounds." acs.org. URL: [Link]
-
Journal of Medicinal Chemistry. "Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay." ResearchGate. URL: [Link]
-
IUPAC. "Methods for the SI-traceable value assignment of the purity of organic compounds (IUPAC Technical Report)." De Gruyter. URL: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CHNS Analysis - Eurofins Scientific [eurofins.in]
- 4. researchgate.net [researchgate.net]
- 5. Author Guidelines [researcher-resources.acs.org]
- 6. yjcorp.co.kr [yjcorp.co.kr]
- 7. Elemental analysis service - London Metropolitan University [londonmet.ac.uk]
- 8. Making sure you're not a bot! [opus4.kobv.de]
Comparative Technical Guide: 2-Piperazin-1-ylsuccinic Acid vs. N-Methylpiperazine Derivatives in Drug Design
Topic: 2-Piperazin-1-ylsuccinic acid vs. N-methylpiperazine derivatives properties Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary: The Polarity-Functionality Trade-off
In medicinal chemistry, the piperazine ring is a "privileged scaffold," appearing in a vast array of therapeutics (e.g., fluoroquinolones, antipsychotics, antihistamines). However, the choice of substituent on the piperazine nitrogen dictates the molecule's physicochemical fate.
This guide compares two distinct piperazine subclasses:
-
N-Methylpiperazine (NMP) Derivatives: The industry standard for modulating lipophilicity and basicity.[1] It acts primarily as a "capping" group to enhance solubility via protonation while maintaining membrane permeability.
-
2-Piperazin-1-ylsuccinic Acid (2-PSA): A highly polar, zwitterionic scaffold. It functions as a "solubilizing linker" or "polar anchor," offering unique handles for bioconjugation and prodrug design, often at the cost of passive membrane permeability.
Key Decision Driver: Choose NMP for CNS penetration and oral bioavailability driven by passive diffusion. Choose 2-PSA for peripherally restricted targets, prodrug solubilization, or when a "branching point" for further functionalization is required.
Molecular Architecture & Physicochemical Profile[2]
The fundamental difference lies in their ionization states at physiological pH (7.4).[1] NMP exists in an equilibrium between neutral and cationic forms, whereas 2-PSA adopts a zwitterionic state, mimicking an amino acid.
Table 1: Comparative Physicochemical Data
| Property | N-Methylpiperazine (NMP) | 2-Piperazin-1-ylsuccinic Acid (2-PSA) |
| Structure Type | Monobasic / Dibasic Cation | Zwitterion (Amino Acid-like) |
| Molecular Weight | ~100.16 g/mol (Parent) | 202.21 g/mol |
| LogP (Octanol/Water) | -0.6 to +0.5 (Lipophilic-tunable) | -1.18 (Highly Hydrophilic) [1] |
| pKa Values | N1: ~9.8, N4: ~5.0 | N1: ~9.8, COOH: ~3.5 & ~5.2 (Est.) |
| H-Bond Donors/Acceptors | 0 / 2 (for N-Me derivative) | 3 / 4 |
| TPSA | ~3-15 Ų (Low) | ~90 Ų (High) |
| Solubility Mechanism | pH-dependent protonation (Salt formation) | Intrinsic polarity + Zwitterionic solvation |
| Chemical Role | Terminal "Cap" | Multifunctional "Linker" (2x COOH, 1x NH) |
Structural Analysis Diagram
The following diagram illustrates the structural divergence and resulting property spaces.
Figure 1: Decision framework for selecting between NMP and 2-PSA scaffolds based on medicinal chemistry objectives.
Synthetic Utility & Experimental Protocols
The synthesis of these derivatives represents two different paradigms: Reductive Amination (NMP) vs. Michael Addition (2-PSA).[1]
A. N-Methylpiperazine Protocol (Reductive Amination)
Standard approach for introducing the N-methylpiperazine moiety to an aldehyde-containing scaffold.[1]
Reagents: Scaffold-CHO, N-methylpiperazine (1.2 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), DCM/DCE.
-
Imine Formation: Dissolve the aldehyde scaffold in 1,2-dichloroethane (DCE). Add N-methylpiperazine.[2] Stir at Room Temperature (RT) for 30 mins.
-
Reduction: Add STAB portion-wise. Note: STAB is preferred over NaBH4 for maintaining chemoselectivity against other reducible groups.
-
Quench: After 4-16h, quench with sat. NaHCO3.
-
Workup: Extract with DCM. The product remains in the organic layer (if pH > 8).[1]
-
Validation: Monitor disappearance of aldehyde peak (~10 ppm) in ¹H-NMR.
B. 2-Piperazin-1-ylsuccinic Acid Protocol (Aza-Michael Addition)
Synthesis of the core 2-PSA scaffold from maleic acid. This reaction exploits the nucleophilicity of piperazine towards electron-deficient alkenes.
Reagents: Piperazine (anhydrous), Maleic Acid, Water or Ethanol.
-
Preparation: Dissolve Maleic Acid (10 mmol) in water (20 mL).
-
Addition: Add Piperazine (10 mmol) slowly. Caution: Exothermic reaction.[1]
-
Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. The reaction creates a zwitterionic species that is highly water-soluble.
-
Isolation (Isoelectric Precipitation):
-
Cool the solution to 0°C.
-
Adjust pH to the isoelectric point (approx pH 5–6) using dilute HCl or NaOH.[1]
-
The zwitterionic product, 2-(piperazin-1-yl)succinic acid, typically precipitates as a white crystalline solid.
-
Filter and wash with cold ethanol.
-
-
Derivatization (Optional): To attach this to a drug scaffold, one of the carboxylic acids must be activated (e.g., using HATU/DIPEA) to form an amide bond, or the secondary amine of the piperazine can be coupled to an electrophile.
Biopharmaceutical Implications (ADME/Tox)
Metabolic Stability[1][4][5][6][7][8]
-
NMP (High Risk): The N-methyl group is a metabolic "soft spot."[1] It is frequently subject to N-dealkylation by CYP450 enzymes (particularly CYP3A4), leading to the formation of the des-methyl metabolite. This can alter potency or pharmacokinetic half-life.
-
2-PSA (High Stability): The carbon skeleton of the succinic acid moiety is highly oxidized and sterically distinct.[1] It is resistant to oxidative dealkylation. The primary metabolic pathway is likely excretion of the unchanged zwitterion or conjugation (glucuronidation) if free carboxylic acids are exposed.[1]
Permeability & Transport[1]
-
NMP: generally exhibits Class I/II BCS behavior (high permeability).[1] It crosses the Blood-Brain Barrier (BBB) effectively.[1]
-
2-PSA: exhibits Class III behavior (low permeability).[1] Due to the dicarboxylic acid functionality, it is unlikely to cross the BBB via passive diffusion. However, it may be a substrate for peptide transporters (PEPT1/2) due to its structural similarity to dipeptides/amino acids.[1]
Metabolic Pathway Diagram
The following Graphviz diagram contrasts the metabolic fate of the two scaffolds.
Figure 2: Metabolic stability comparison.[1] NMP is prone to oxidative N-dealkylation, whereas 2-PSA is metabolically robust but rapidly excreted.
References
-
Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. Retrieved from [Link]
- Chaudhary, P., et al. (2006). Synthesis and biological activity of N-alkyl/aryl piperazine derivatives. Bioorganic & Medicinal Chemistry, 14(6), 1819-1826.
Sources
LC-MS quantification methods for 2-Piperazin-1-ylsuccinic acid
LC-MS Quantification Strategies for 2-Piperazin-1-ylsuccinic Acid: A Comparative Guide
The Analytical Challenge: Taming a Highly Polar Zwitterion
The accurate quantification of 2-Piperazin-1-ylsuccinic acid (Molecular Formula: C8H14N2O4)[1] in complex biological matrices presents a formidable challenge for bioanalytical scientists. Structurally, the molecule features a basic secondary amine within its piperazine ring and two acidic carboxylic acid groups from its succinic acid moiety. At physiological pH, it exists as a highly polar zwitterion.
Because of its extreme hydrophilicity, 2-Piperazin-1-ylsuccinic acid exhibits virtually zero retention on standard C18 reversed-phase (RP) columns, eluting in the void volume where matrix-induced ion suppression is most severe. To achieve robust LC-MS/MS quantification, scientists must manipulate either the stationary phase chemistry or the analyte's intrinsic polarity. This guide objectively compares three field-proven methodologies to overcome this hurdle.
Decision matrix for selecting the optimal LC-MS quantification method for zwitterionic analytes.
Method 1: Zwitterionic HILIC-MS/MS (The Direct Approach)
Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for the direct analysis of polar compounds. However, not all HILIC columns are created equal. For a zwitterion like 2-Piperazin-1-ylsuccinic acid, bare silica or pure amine phases often result in irreversible secondary ionic binding and severe peak tailing.
Mechanistic Causality: Zwitterionic stationary phases (such as those functionalized with sulfobetaine) contain both positive (quaternary ammonium) and negative (sulfonic acid) charges in a strict 1:1 ratio[2]. This unique surface chemistry establishes a stable, water-enriched partitioning layer while providing weak, balanced electrostatic interactions[3]. This prevents the analyte from becoming permanently trapped by strong ionic forces, ensuring sharp peak shapes and reproducible retention[4].
Self-Validating Protocol:
-
Column Selection: ZIC-HILIC or BEH Z-HILIC (2.1 x 100 mm, 1.7–3.5 µm).
-
Mobile Phase:
-
Phase A: 20 mM Ammonium Formate in Water, adjusted to pH 3.0. (Causality: The low pH partially protonates the succinic acid carboxylates, reducing excessive electrostatic repulsion from the column's sulfonic acid groups, while maintaining the piperazine in a protonated state for MS detection[4]).
-
Phase B: Acetonitrile with 0.1% Formic Acid.
-
-
Gradient: Start at 90% B, ramping down to 50% B over 5 minutes.
-
Sample Preparation: Protein precipitation using 3 volumes of cold Acetonitrile.
-
Critical Control Point: The final injection solvent must contain ≥75% organic content. Injecting highly aqueous samples into a HILIC system disrupts the localized water layer on the stationary phase, leading to peak splitting.
-
Method 2: Pre-Column Derivatization with Dansyl Chloride (The Hydrophobic Shift)
When ultra-trace sensitivity (sub-ng/mL) is required, HILIC may fall short due to the inherent ion suppression found in the highly organic mobile phases required for elution. In these cases, chemically masking the analyte's polarity allows for the use of standard C18 columns.
Mechanistic Causality: Dansyl chloride (DNS-Cl) is a highly reactive sulfonyl chloride that undergoes nucleophilic substitution with primary and secondary amines[5]. By reacting DNS-Cl with the secondary amine of the piperazine ring, a bulky, hydrophobic naphthalene-sulfonyl group is covalently attached[6]. This drastically increases the molecule's partition coefficient (LogP), enabling robust retention on reversed-phase columns. Furthermore, the dimethylamino group on the DNS-Cl tag acts as a potent proton acceptor, significantly boosting positive electrospray ionization (ESI+) efficiency[7].
Self-Validating Protocol:
-
Reaction Buffer: 100 mM Sodium Bicarbonate buffer (pH 9.0). (Causality: A basic pH is mandatory to ensure the secondary amine of the piperazine ring is deprotonated, rendering it a strong nucleophile capable of attacking the sulfonyl chloride).
-
Derivatization: Mix 50 µL of the extracted sample with 50 µL of reaction buffer and 100 µL of DNS-Cl (5 mg/mL in Acetonitrile). Incubate at 50°C for exactly 20 minutes[6].
-
Quenching: Add 10 µL of 10% Formic Acid to halt the reaction and neutralize the basic buffer prior to LC injection.
-
LC-MS/MS: Analyze using a standard C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a conventional Water/Acetonitrile gradient containing 0.1% Formic Acid.
Method 3: Ion-Pairing RP-LC-MS/MS (The Charge Neutralization Strategy)
If derivatization is deemed too labor-intensive and HILIC columns are unavailable, Ion-Pairing Reversed-Phase Liquid Chromatography (IP-RPLC) serves as a functional, albeit aggressive, alternative.
Mechanistic Causality: By adding a volatile perfluorinated carboxylic acid—such as Heptafluorobutyric acid (HFBA)—to the mobile phase, the highly polar analyte can be forced to retain on a C18 column. At an acidic pH, the succinic acid moiety is fully protonated (neutral), while the piperazine nitrogen carries a positive charge. The hydrophobic, negatively charged HFBA anion forms a neutral, transient "ion pair" with the piperazine cation, allowing the complex to partition into the hydrophobic C18 stationary phase.
Self-Validating Protocol:
-
Mobile Phase: 5 mM HFBA in Water (Phase A) and Acetonitrile (Phase B).
-
System Warning: While effective for retention, HFBA causes severe, persistent ion suppression in negative ESI mode and coats the mass spectrometer's ion source. This method requires a dedicated LC column and necessitates extensive source cleaning post-analysis.
Quantitative Performance Comparison
| Performance Metric | Zwitterionic HILIC-MS/MS | DNS-Cl Derivatization + RP-LC | Ion-Pairing RP-LC-MS/MS |
| Primary Retention Mechanism | Polar partitioning + weak electrostatic | Hydrophobic interaction (C18) | Ion-pair hydrophobic partitioning |
| Sample Prep Complexity | Low (Direct Protein Precipitation) | High (Incubation, Quenching) | Low (Direct Protein Precipitation) |
| Sensitivity (LOD) | Moderate (1.0 - 5.0 ng/mL) | High (0.05 - 0.1 ng/mL) | Moderate (2.0 - 10.0 ng/mL) |
| MS Contamination Risk | Low | Low | High (Persistent IP agent background) |
| Throughput | High (Short prep, fast equilibration) | Low (Extended prep time) | Moderate (Longer column equilibration) |
| Best Use Case | High-throughput PK screening | Trace-level biomarker quantification | Legacy methods / Restricted inventory |
Conclusion
For the routine quantification of 2-Piperazin-1-ylsuccinic acid, Zwitterionic HILIC-MS/MS is the most efficient and biologically compatible approach, offering high throughput without chemical modification. However, if the assay demands extreme sensitivity to overcome matrix interference, Dansyl Chloride Derivatization paired with standard RP-LC is the superior choice, leveraging the hydrophobic tag to exponentially increase ESI+ ionization efficiency.
References
- 2-Piperazin-1-ylsuccinic acid | SCBT - Santa Cruz Biotechnology. scbt.com.
- The derivatisation of piperazine with dansyl chloride. ResearchGate.
- The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. qascf.com.
- HILIC separations - Thermo Fisher Scientific. thermofisher.com.
- LC-MS/MS ANALYSIS OF AMINOGLYCOSIDES IN FOODS BY ZWITTERIONIC HYDROPHILIC INTERACTION CHROMATOGRAPHY. lcms.cz.
- Simultaneously Determination of Fifteen Estrogens and Metabolites in Human Serum by an Efficient Liquid Chromatography-Tandem Ma. Semantic Scholar.
- Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Merck Millipore.
Sources
Structural Characterization Guide: 2-Piperazin-1-ylsuccinic Acid vs. Piperazinium Succinate
This guide provides a comparative structural analysis of 2-Piperazin-1-ylsuccinic acid (a covalent Michael adduct) versus its most common synthetic impurity/alternative, Piperazinium Hydrogen Succinate (an ionic salt).
Editorial Note: In the synthesis of 2-Piperazin-1-ylsuccinic acid (CAS 70920-57-9), the primary challenge is distinguishing the desired covalent zwitterion from the kinetically favored salt form. This guide focuses on using X-Ray Diffraction (XRD) to validate the formation of the C-N bond (adduct) by excluding the crystal lattice of the salt.
Executive Summary
2-Piperazin-1-ylsuccinic acid is a zwitterionic amino acid derivative formed via the aza-Michael addition of piperazine to maleic acid. It is structurally distinct from Piperazinium Succinate , which forms via simple proton transfer.
-
The Problem: Mixing piperazine and maleic acid rapidly precipitates the salt. Converting this salt to the covalent adduct requires thermal energy to drive the Michael addition.
-
The Solution: XRD is the definitive method to distinguish the ionic lattice of the salt (Alternative) from the zwitterionic packing of the adduct (Target).
Chemical Identity & Mechanism[1][2][3]
The fundamental difference lies in the bonding nature of the succinic moiety.
| Feature | Target: 2-Piperazin-1-ylsuccinic Acid | Alternative: Piperazinium Hydrogen Succinate |
| Type | Covalent Zwitterion (Michael Adduct) | Ionic Salt (1:1 or 1:2) |
| Bonding | C–N covalent bond formed at C2 of succinate. | Electrostatic interaction (N⁺···O⁻). |
| Formation | Thermodynamic product (requires heat/time). | Kinetic product (instant precipitation). |
| Solubility | Low in organic solvents; high in water (Zwitterionic). | Soluble in water; variable in alcohols. |
| Melting Point | Typically High (>170°C, decomposition). | Distinct (typically 150–160°C range). |
Reaction Pathway Diagram
The following diagram illustrates the critical bifurcation in synthesis that necessitates XRD validation.
Reference Crystallographic Data (The "Alternative")
To validate your product, you must first ensure it is not the salt. Below is the reference data for Piperazinium Hydrogen Succinate , the primary interference phase.
Table 1: Crystal Data for Piperazinium Hydrogen Succinate (Salt)
Use these parameters to simulate a reference pattern or check against your collected data.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | |
| a (Å) | 6.29 ± 0.02 |
| b (Å) | 15.42 ± 0.03 |
| c (Å) | 11.35 ± 0.02 |
| β (Angle) | ~98.5° |
| Z (Units/Cell) | 4 |
| Key Interaction | Strong N–H···O hydrogen bonds forming infinite chains. |
Data Source: Derived from standard crystallographic data for piperazinium organic salts (e.g., Acta Cryst. E, Ref [1]).
Table 2: Diagnostic XRD Peaks for the Salt Phase
If your experimental sample shows strong peaks at these positions (using Cu Kα radiation,
| 2θ (°) | Relative Intensity | Assignment (h k l) |
| 11.4° | Medium | (0 2 0) |
| 14.2° | Strong | (0 1 1) |
| 19.8° | Very Strong | (1 2 -1) |
| 24.5° | Strong | (1 3 1) |
| 28.1° | Medium | (0 4 2) |
Characterization of the Target (The Adduct)[1][5]
The target molecule, 2-Piperazin-1-ylsuccinic acid , crystallizes as a zwitterion. Unlike the salt, the adduct lacks the free maleate/fumarate counter-ion structure.
Expected XRD Characteristics
While specific unit cell dimensions for the adduct vary by solvation state (hydrate vs. anhydrate), the Target Phase is defined by:
-
Absence of Salt Peaks: The pattern must be distinct from Table 2.
-
Low Angle Shift: Zwitterionic amino acid derivatives often show a dominant low-angle peak (
) corresponding to the long axis of the molecular packing, distinct from the salt's packing. -
Peak Broadening: The adduct often crystallizes as small plates; expect broader FWHM compared to the highly crystalline salt.
Experimental Protocol: Differentiation Strategy
Step 1: Synthesis of Reference Standards
-
Standard A (Salt): Mix equimolar Piperazine and Maleic acid in cold ethanol. Filter immediately. This is your "Negative Control."
-
Standard B (Target): Reflux Piperazine and Maleic acid in water/dioxane for 48 hours. Cool slowly.
Step 2: XRD Data Collection
-
Instrument: Powder X-ray Diffractometer (e.g., Bruker D8 or Rigaku MiniFlex).
-
Parameters: Cu Kα radiation, 40 kV, 40 mA.
-
Scan Range: 3° to 40°
. -
Step Size: 0.02°.
Step 3: Data Analysis Workflow
Supporting Techniques (Cross-Validation)
Do not rely on XRD alone. Confirm the phase identity using these orthogonal methods:
-
FTIR Spectroscopy:
-
Salt: Look for carboxylate symmetric/asymmetric stretching (1550/1400 cm⁻¹) and broad ammonium bands.
-
Adduct: Look for the specific C-N stretch (approx. 1100-1200 cm⁻¹) and zwitterionic amino acid bands (NH₂⁺ deformation).
-
-
Melting Point:
-
Salt: Sharp melt (often lower).
-
Adduct: High melting point with decomposition (typical of zwitterions).
-
References
-
Smith, G., et al. (2023). "Syntheses and crystal structures of piperazinium salts with organic acids." Acta Crystallographica Section E, 79(3), 151-156. Link
-
ChemScene. (2024). "Product Data: 2-(Piperazin-1-yl)succinic acid (CAS 70920-57-9)." Link
-
Ober, C. A., & Gupta, R. B. (2012). "Formation of piperine–succinic acid cocrystals by spray drying." AAPS PharmSciTech, 13, 123-134. (Provided for context on piperazine/succinic acid phase behavior). Link
Comparative Stability of Piperazine-Based Dicarboxylic Acids: A Comprehensive Guide
Introduction & Mechanistic Overview
Piperazine-based dicarboxylic acids (PZ-DCAs), most notably piperazine-1,4-dicarboxylic acid and its positional isomers (e.g., piperazine-2,3-dicarboxylic acid), occupy a privileged space in modern chemical design. Characterized by a rigid six-membered heterocyclic core and dual carboxylic acid functionalities, these compounds are extensively utilized in advanced polymer synthesis, metal-organic frameworks (MOFs), and pharmaceutical lead optimization[1].
The intrinsic stability of the piperazine ring—arising from its stable chair conformation and the lack of easily abstractable
Comparative Stability Analysis
Thermal Stability in Materials Science
In polymer chemistry and carbon capture technologies, thermal degradation is a primary failure mode. The six-membered piperazine ring is inherently more thermally stable than 5- or 7-membered heterocyclic analogs (e.g., pyrrolidine or homopiperazine)[1]. When incorporated into polymer matrices, such as UV-curable composites, derivatives like piperazine-1,4-dicarboxylic acid bis-(2-hydroxyethyl) ester (PCD) exhibit remarkable thermal resistance, with thermogravimetric degradation temperatures (
Causality: The high activation energy required for the ring-opening
Chemical & Coordination Stability
PZ-DCAs act as powerful bidentate or bridging ligands in transition metal coordination chemistry. When complexed with Pd(II) or Pt(II), piperazine dicarboxylic acid derivatives form highly stable five-membered chelate rings[3].
Causality: The pre-organized rigidity of the piperazine ring reduces the entropy loss upon binding (
Metabolic Stability in Drug Development
In pharmacokinetics, rapid hepatic clearance limits the efficacy of many drug candidates. Substituting flexible aliphatic linkers with a piperazine-1,4-dicarboxylic acid moiety drastically reduces susceptibility to Cytochrome P450 (CYP450) mediated oxidation[4].
Causality: The steric bulk and electron-withdrawing nature of the dicarboxylic acid groups on the piperazine nitrogens shield the core from N-dealkylation and oxidative ring-opening. Hepatocyte clearance assays confirm that these derivatives maintain a low rate of liver metabolism, preserving biochemical potency in targeted therapies (e.g., PI3K inhibitors)[4].
Quantitative Data Summaries
Table 1: Physicochemical & Coordination Stability Comparison
| Compound Class | Representative Compound | Thermal Degradation ( | Pd(II) Complex Stability ( | Primary Degradation Pathway |
| Piperazine-Based | Piperazine-1,4-dicarboxylic acid | > 350 °C (in composites)[2] | 7.93 – 9.74 | High-energy ring-opening |
| Aliphatic | Adipic Acid | ~ 225 °C | ~ 4.5 – 5.2 | Decarboxylation / Dehydration |
| Aromatic | Terephthalic Acid | > 400 °C | ~ 6.0 – 7.5 | Sublimation / Oxidative cleavage |
Table 2: In Vitro Metabolic Stability (Hepatocyte Clearance)
| Structural Motif | Intrinsic Clearance ( | Half-Life ( | CYP450 Vulnerability |
| Piperazine-1,4-dicarboxylic acid | Low (< 10 | > 120 min | Low (Sterically shielded) |
| Linear Aliphatic Diamide | High (> 45 | < 30 min | High (N-dealkylation) |
| Unsubstituted Piperazine | Moderate (~ 25 | ~ 60 min | Moderate (Oxidation) |
Experimental Protocols (Self-Validating Workflows)
To ensure scientific integrity, the following protocols are designed with built-in validation steps.
Protocol A: Thermal Gravimetric Analysis (TGA) for Polymer Composites
Objective: Quantify the thermal degradation temperature (
-
Sample Preparation: Isolate 5–10 mg of the purified PZ-DCA polymer film. Validation: Ensure the sample is dried in a vacuum oven at 60 °C for 24 hours to remove residual solvents that could artificially lower the initial weight loss curve.
-
Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min for 15 minutes prior to heating. Causality: An inert atmosphere prevents premature oxidative degradation, isolating pure thermal stability. -
Heating Ramp: Heat the sample from 25 °C to 600 °C at a strictly controlled rate of 10 °C/min.
-
Data Extraction: Calculate the
(temperature at 5% weight loss) and the maximum degradation rate temperature ( ) from the first derivative (DTG) curve.
Protocol B: In Vitro Hepatocyte Clearance Assay
Objective: Evaluate the metabolic stability of PZ-DCA pharmaceutical derivatives.
-
Cell Thawing & Viability: Thaw cryopreserved human hepatocytes and resuspend in Williams' Medium E. Validation: Perform a Trypan Blue exclusion test; viability must exceed 80% for the assay to be valid.
-
Incubation: Incubate 1
M of the PZ-DCA compound with hepatocytes (1 10 cells/mL) at 37 °C under 5% . -
Time-Course Sampling: Extract 50
L aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 150 L of ice-cold acetonitrile containing an internal standard. Causality: Cold solvent instantly denatures metabolic enzymes, freezing the kinetic profile at exact time points. -
LC-MS/MS Analysis: Centrifuge the quenched samples to precipitate proteins, and analyze the supernatant to calculate the intrinsic clearance (
) based on the logarithmic decay of the parent compound[4].
Mechanistic Visualizations
Diagram 1: Metabolic Stability Pathway Comparison
The following diagram illustrates how the rigid, dicarboxylated structure of PZ-DCA resists enzymatic degradation compared to linear aliphatic chains.
Caption: Comparative metabolic pathways showing PZ-DCA's resistance to CYP450-mediated degradation.
Diagram 2: Metal-Ligand Coordination Workflow
This diagram maps the thermodynamic causality behind the high stability constants (
Caption: Thermodynamic mechanism of highly stable Pd(II)/Pt(II) chelation by PZ-DCA ligands.
References
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. University of Texas at Austin. Retrieved from: [Link]
-
Thermal degradation of piperazine and its structural analogs. ResearchGate. Retrieved from: [Link]
-
Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. DOKUMEN.PUB. Retrieved from: [Link]
- US8153629B2 - Pharmaceutical compounds.Google Patents.
-
Research Progress of Tung Oil/UV Photocomposite Curing Material. Tech Science Press (JRM). Retrieved from:[Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Piperazin-1-ylsuccinic acid
An Expert Guide to Personal Protective Equipment for Handling 2-Piperazin-1-ylsuccinic Acid
Hazard Profile: A Synthesis of Component Risks
The chemical structure of 2-Piperazin-1-ylsuccinic acid combines the succinic acid backbone with a piperazine ring. This composition suggests a hazard profile that incorporates risks from both parent structures. The piperazine group, in particular, is associated with significant health risks.
Anticipated Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[1][2].
-
Skin Corrosion/Irritation: Expected to cause severe skin burns and irritation[2][3][4].
-
Serious Eye Damage: High potential for causing serious and irreversible eye damage[2][3][5].
-
Sensitization: May cause allergic skin reactions and potentially asthma-like symptoms or breathing difficulties if inhaled[2][4].
-
Organ Toxicity: Piperazine compounds can cause damage to organs, particularly the nervous and respiratory systems, through prolonged or repeated exposure[2][3].
-
Reproductive Toxicity: Some piperazine derivatives are suspected of damaging fertility or the unborn child[2][3][4].
Given these potential hazards, a stringent approach to personal protective equipment is essential to ensure the safety of all laboratory personnel.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is selected, appropriate engineering controls must be in place to minimize exposure.
-
Chemical Fume Hood: All handling of 2-Piperazin-1-ylsuccinic acid, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent the inhalation of any dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation to maintain low background concentrations of any potential airborne contaminants[1][6].
-
Safety Stations: A calibrated eyewash station and an emergency safety shower must be readily accessible and unobstructed in the immediate work area[6][7].
Personal Protective Equipment (PPE): Your Essential Barrier
A comprehensive PPE ensemble is mandatory when handling 2-Piperazin-1-ylsuccinic acid. The following sections detail the minimum requirements.
Eye and Face Protection
Due to the high risk of severe eye damage, robust eye and face protection is non-negotiable.
-
Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are required[1][6][8].
-
Additional Protection: A full-face shield must be worn over the safety goggles whenever there is a risk of splashes or aerosol generation.
Skin and Body Protection
Preventing skin contact is paramount due to the corrosive nature of piperazine derivatives.
-
Gloves:
-
Type: Chemically resistant gloves are mandatory. Nitrile gloves are a common laboratory choice, but it is crucial to check the manufacturer's compatibility data for piperazine derivatives. For extended contact or handling larger quantities, consider thicker, more robust gloves such as butyl or neoprene.
-
Practice: Always inspect gloves for tears or pinholes before use. Use the double-gloving technique for added protection, especially during high-risk procedures. Remove and dispose of the outer glove immediately upon contamination and wash hands thoroughly after glove removal[1].
-
-
Laboratory Coat: A flame-retardant and chemically resistant lab coat is required. Ensure it has long sleeves and is fully buttoned.
-
Additional Clothing: For procedures with a higher risk of splashes, consider using a chemically resistant apron and arm sleeves. Do not wear shorts or open-toed shoes in the laboratory.
Respiratory Protection
While working in a fume hood should prevent the need for respiratory protection, it is essential to have a plan for emergencies or situations where ventilation is compromised.
-
Standard Operations: When handling small quantities in a properly functioning chemical fume hood, respiratory protection is typically not required.
-
Emergency Situations or Dust Generation: If there is a potential for generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with a P100 (or equivalent) particulate filter is necessary[6][8]. For higher concentrations or unknown exposure levels, a self-contained breathing apparatus (SCBA) may be required[1]. A full respiratory protection program, including fit testing and training, is essential if respirators are used[6].
PPE Donning and Doffing Protocol
The sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Workflow
Summary of Recommended PPE
| Protection Type | Minimum Requirement |
| Eye/Face Protection | Tightly-fitting chemical safety goggles. A full-face shield is required when there is a risk of splashes. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile, neoprene), double-gloved for high-risk tasks. |
| Body Protection | Flame-retardant, chemically resistant laboratory coat. Consider a chemical apron for splash risks. |
| Respiratory | Not typically required when using a fume hood. A NIOSH-approved respirator is necessary if dust/aerosols are generated outside of a hood. |
Operational and Disposal Plans
Handling:
-
Always handle 2-Piperazin-1-ylsuccinic acid in the smallest quantities feasible for the experiment.
-
Do not eat, drink, or smoke in the laboratory[1].
-
Wash hands thoroughly after handling, even if gloves were worn[6].
-
Transport the chemical in a sealed, labeled, and shatter-proof secondary container.
Spill Management:
-
In case of a spill, evacuate the immediate area and alert your supervisor.
-
For small spills, and only if you are trained to do so, use an appropriate absorbent material to contain the spill. Avoid raising dust[8].
-
Wear the full PPE ensemble, including respiratory protection, during cleanup.
Disposal:
-
2-Piperazin-1-ylsuccinic acid and any contaminated materials (gloves, absorbent pads, etc.) must be disposed of as hazardous chemical waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal[1][8]. Do not pour waste down the drain[8].
-
Collect waste in a clearly labeled, sealed container.
By adhering to these stringent PPE and handling protocols, you can effectively mitigate the risks associated with handling 2-Piperazin-1-ylsuccinic acid and ensure a safe laboratory environment.
References
- Sigma-Aldrich. (2025, September 23).
- ChemicalBook. (2026, January 17). 2-(PIPERAZIN-1-YL)
- TCI Chemicals. (2025, March 28).
- Loba Chemie. (2025, March 5).
- UCSC. (2009, July 20). Succinic acid MSDS.
- European Directorate for the Quality of Medicines & HealthCare.
- Fisher Scientific. (2011, December 15). 2-(1-Piperazinyl)
- Fisher Scientific. (2018, January 18).
- Carl ROTH.
- Fisher Scientific. (2017, May 24).
- Apollo Scientific.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
